molecular formula C17H25NO4 B334227 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Cat. No.: B334227
M. Wt: 307.4 g/mol
InChI Key: CWEJXJDWOBIEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Triethoxybenzoyl)pyrrolidine is a chemical compound of interest in medicinal chemistry and organic synthesis. It features a pyrrolidine ring linked to a 3,4,5-triethoxybenzoyl group, a structure often explored in the development of pharmacologically active molecules. Researchers utilize this compound as a key building block or intermediate in the synthesis of more complex structures, particularly those targeting central nervous system receptors or enzymes that interact with similar aromatic and heterocyclic motifs. The triethoxybenzene moiety can mimic natural substrates, making it valuable for creating enzyme inhibitors or receptor ligands. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

pyrrolidin-1-yl-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C17H25NO4/c1-4-20-14-11-13(17(19)18-9-7-8-10-18)12-15(21-5-2)16(14)22-6-3/h11-12H,4-10H2,1-3H3

InChI Key

CWEJXJDWOBIEFQ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. This guide compiles available information and provides theoretical insights based on the analysis of structurally related compounds. Further experimental validation is required for definitive characterization.

Introduction

This compound is a chemical compound featuring a pyrrolidine ring N-acylated with a 3,4,5-triethoxybenzoyl group. The pyrrolidine scaffold is a prevalent motif in a wide array of biologically active compounds and natural products, recognized for its favorable pharmacokinetic properties. The triethoxyphenyl moiety is also found in various pharmacologically active molecules, suggesting that their combination could yield compounds with interesting biological activities. This document aims to provide a comprehensive overview of the known and predicted chemical properties of this compound, alongside a proposed synthetic pathway and analytical characterization methods.

Chemical Properties

PropertyValueSource
IUPAC Name (3,4,5-triethoxyphenyl)(pyrrolidin-1-yl)methanonePubChem[1]
Molecular Formula C17H25NO4PubChem[1]
Molecular Weight 307.39 g/mol PubChem[1]
Canonical SMILES CCOC1=C(C=C(C=C1OCC)C(=O)N2CCCC2)OCCPubChem[1]
InChI Key Not Available
CAS Number Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the reviewed literature. However, a standard and logical approach would be the acylation of pyrrolidine with 3,4,5-triethoxybenzoyl chloride. This method is analogous to the synthesis of similar N-benzoylpyrrolidine derivatives.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 3,4,5-trihydroxybenzoic acid (gallic acid).

Synthesis_Pathway GallicAcid 3,4,5-Trihydroxybenzoic Acid TriethoxybenzoicAcid 3,4,5-Triethoxybenzoic Acid GallicAcid->TriethoxybenzoicAcid 1. Ethylating Agent (e.g., Diethyl Sulfate) 2. Base (e.g., K2CO3) TriethoxybenzoylChloride 3,4,5-Triethoxybenzoyl Chloride TriethoxybenzoicAcid->TriethoxybenzoylChloride Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) TargetMolecule This compound TriethoxybenzoylChloride->TargetMolecule Pyrrolidine Base (e.g., Triethylamine)

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,4,5-Triethoxybenzoic Acid

  • To a stirred solution of 3,4,5-trihydroxybenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base, for example, anhydrous potassium carbonate (K2CO3, >3 equivalents).

  • To this suspension, add an ethylating agent like diethyl sulfate or ethyl iodide (>3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 3,4,5-triethoxybenzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of 3,4,5-Triethoxybenzoyl Chloride

  • Reflux a mixture of 3,4,5-triethoxybenzoic acid (1 equivalent) and thionyl chloride (excess, e.g., 2-3 equivalents) for 2-3 hours. A catalytic amount of DMF can be added to facilitate the reaction.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,4,5-triethoxybenzoyl chloride. This product is often used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve pyrrolidine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add a solution of 3,4,5-triethoxybenzoyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the stirred pyrrolidine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Pyrrolidine + 3,4,5-Triethoxybenzoyl Chloride Reaction Acylation Reaction (Anhydrous DCM, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Reaction->Workup Drying Dry over Na2SO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Characterization Structural Characterization (NMR, IR, MS) Chromatography->Characterization

Figure 2: General experimental workflow for synthesis and purification.

Analytical Characterization (Predicted)

While experimental spectra are not available, the expected spectral data can be predicted based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: A singlet corresponding to the two aromatic protons on the triethoxyphenyl ring is expected, likely in the range of 6.5-7.0 ppm.

    • Pyrrolidine Protons: Two multiplets corresponding to the methylene protons of the pyrrolidine ring. The protons adjacent to the nitrogen will be deshielded and are expected to appear around 3.4-3.7 ppm, while the other methylene protons should appear around 1.8-2.1 ppm.

    • Ethoxy Protons: A triplet for the methyl protons (CH₃) around 1.3-1.5 ppm and a quartet for the methylene protons (OCH₂) of the ethoxy groups around 4.0-4.2 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A peak in the range of 168-172 ppm.

    • Aromatic Carbons: Peaks in the aromatic region (100-160 ppm). The carbon attached to the carbonyl group will be downfield, and the oxygen-substituted carbons will also be significantly deshielded.

    • Pyrrolidine Carbons: Peaks for the methylene carbons of the pyrrolidine ring are expected between 23-50 ppm.

    • Ethoxy Carbons: Peaks for the methylene carbons (OCH₂) around 64-66 ppm and the methyl carbons (CH₃) around 14-16 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band characteristic of the amide carbonyl group is expected in the region of 1630-1680 cm⁻¹.

  • C-N Stretch: An absorption band for the amide C-N stretch is expected around 1200-1350 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: Strong bands corresponding to the aryl-alkyl ether linkages are expected in the 1000-1300 cm⁻¹ region.

  • C-H Stretches: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 307 or 308, respectively, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation patterns would involve the cleavage of the amide bond, leading to fragments corresponding to the pyrrolidine cation and the triethoxybenzoyl cation.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. However, the constituent moieties suggest potential areas for investigation.

  • Pyrrolidine Derivatives: The pyrrolidine ring is a key component of many compounds with diverse pharmacological activities, including but not limited to, nootropic, anticonvulsant, and anti-inflammatory effects.

  • Trialkoxybenzoyl Derivatives: Compounds containing the 3,4,5-trialkoxybenzoyl group have been reported to possess various biological activities, including cardiovascular and anticancer properties. For instance, compounds with a 3,4,5-trimethoxybenzoyl group have been explored for their cardio-therapeutic effects[2].

Given the lack of specific data, a hypothetical signaling pathway that could be investigated, based on the activities of related compounds, is the Toll-like Receptor (TLR) signaling pathway, which is crucial in the inflammatory response. Certain pyrrolidine derivatives have been shown to modulate TLR signaling.

TLR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Ligand Binding TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib Phosphorylation of IκB NFkB_Active NF-κB NFkB_Inhib->NFkB_Active IκB Degradation Inflammatory_Genes Inflammatory Gene Expression NFkB_Active->Inflammatory_Genes Nuclear Translocation Compound This compound (Hypothetical Target) Compound->TAK1 Inhibition?

Figure 3: Hypothetical modulation of the TLR signaling pathway.

Note: This diagram is a simplified representation of a potential target pathway for investigation and is not based on experimental data for the specific compound.

Conclusion

This compound is a compound of interest due to the presence of pharmacologically relevant structural motifs. While there is a notable absence of detailed experimental data in the public domain, this guide provides a theoretical framework for its synthesis, characterization, and potential areas of biological investigation. The proposed synthetic route is robust and based on well-established organic chemistry principles. The predicted analytical data should serve as a useful reference for researchers who undertake the synthesis and characterization of this molecule. Further experimental studies are essential to elucidate its precise chemical properties and to explore its potential pharmacological activities.

References

Unraveling the Enigmatic Mechanism of Action of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental studies detailing the mechanism of action for 1-(3,4,5-Triethoxybenzoyl)pyrrolidine are not currently available in the public domain. This guide, therefore, presents a putative mechanism of action based on a comprehensive analysis of its core structural components: the pyrrolidine ring and the 3,4,5-triethoxybenzoyl moiety. The information provided is intended to guide future research and is based on the pharmacological profiles of structurally analogous compounds.

Executive Summary

This compound is a synthetic molecule that combines a pyrrolidine ring, a scaffold common in nootropic and neuroactive compounds, with a 3,4,5-triethoxybenzoyl group, a substitution pattern found in molecules with diverse biological activities. Due to the absence of direct research, its mechanism of action remains to be elucidated. However, based on its structural features, it is hypothesized that this compound may exhibit nootropic and neuroprotective effects through modulation of neurotransmitter systems and potentially influence cellular microtubule dynamics. This guide will delve into the known mechanisms of its constituent parts to build a theoretical framework for its potential pharmacological activity.

Putative Mechanism of Action: A Synthesis of Structural Insights

The pharmacological profile of this compound is likely a composite of the activities associated with its two primary structural motifs.

  • The Pyrrolidine Moiety: A Gateway to Nootropic and Neuromodulatory Effects. The pyrrolidine ring is a core component of the racetam class of nootropics. While the precise mechanism of racetams is still under investigation, they are believed to enhance cognitive function through several pathways.[1] It is plausible that the pyrrolidine ring in the target compound could impart similar nootropic properties.

  • The 3,4,5-Triethoxybenzoyl Moiety: Potential for Cytoskeletal and Anxiolytic Activity. The 3,4,5-trialkoxybenzoyl group, particularly the trimethoxy variant, is a well-established pharmacophore in the field of oncology, known for its ability to inhibit tubulin polymerization. While the triethoxy variant is less studied, it may share similar properties. Additionally, derivatives of 3,4,5-trimethoxycinnamic acid have demonstrated anxiolytic effects, suggesting a potential role in modulating neuronal excitability.[2]

Based on this, a putative mechanism of action for this compound could involve a dual role: enhancing cognitive function through mechanisms similar to racetam nootropics while also potentially modulating neuronal structure and function via interaction with the cytoskeleton.

Parallels with Pyrrolidine-Based Nootropics

The pyrrolidine ring is a hallmark of the racetam family of cognitive enhancers. Piracetam, the parent compound of this class, is a cyclic derivative of the neurotransmitter GABA, though its mechanism of action is distinct.[3]

Modulation of Neurotransmitter Systems

Piracetam and its analogs are thought to influence multiple neurotransmitter systems:

  • Cholinergic System: These compounds may enhance the function of acetylcholine (ACh) via muscarinic cholinergic receptors, which are crucial for memory processes.[1]

  • Glutamatergic System: Effects on NMDA glutamate receptors, involved in learning and memory, have also been proposed.[1]

Enhancement of Neuronal Plasticity

A key proposed mechanism for nootropics is the enhancement of neural plasticity. Piracetam is believed to increase cell membrane permeability and fluidity, which can facilitate neurotransmission and improve cognitive function.[1][3]

Experimental Protocols for Investigating Nootropic Effects

To investigate whether this compound shares these nootropic properties, the following experimental approaches, adapted from studies on racetam analogs, could be employed:

  • Receptor Binding Assays: To determine the affinity of the compound for various neurotransmitter receptors (e.g., cholinergic, glutamatergic), competitive binding assays using radiolabeled ligands and brain membrane preparations can be performed.

  • In Vitro Neuroprotection Assays: The neuroprotective potential can be assessed by exposing cultured neurons to neurotoxins (e.g., amyloid-beta) in the presence and absence of the compound and measuring cell viability.

  • Behavioral Models of Cognition: Animal models of learning and memory, such as the Morris water maze or passive avoidance tests, can be used to evaluate the in vivo cognitive-enhancing effects.

Insights from the 3,4,5-Trialkoxybenzoyl Moiety

The 3,4,5-trialkoxy substitution pattern on a benzoyl ring is a key feature in a class of compounds known for their potent biological activities.

Inhibition of Tubulin Polymerization

Many compounds containing the 3,4,5-trimethoxybenzoyl moiety are known to act as inhibitors of tubulin polymerization, a critical process for cell division and maintenance of cell structure. This is a primary mechanism for their anticancer effects.[2] While the triethoxy analog is less common, it is conceivable that it could retain some of this activity.

Potential Anxiolytic Effects

Recent studies on derivatives of 3,4,5-trimethoxycinnamic acid have shown that they can ameliorate stress-induced anxiety in animal models.[2] This suggests that the 3,4,5-trialkoxybenzoyl moiety may also contribute to the psychoactive profile of a molecule.

Experimental Protocols for Investigating Related Activities

To explore these potential mechanisms for this compound, the following experimental designs could be utilized:

  • Tubulin Polymerization Assay: The effect of the compound on tubulin polymerization can be measured in vitro using purified tubulin and monitoring the change in turbidity or fluorescence.

  • Cell Cycle Analysis: To assess the impact on cell division, cultured cells can be treated with the compound, and their progression through the cell cycle can be analyzed using flow cytometry.

  • Animal Models of Anxiety: The anxiolytic potential can be evaluated using standard behavioral tests in rodents, such as the elevated plus-maze or the light-dark box test.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is unavailable. The following table summarizes data for structurally related compounds to provide a comparative context.

Compound ClassCompound ExampleTarget/AssayValue (IC₅₀, Kᵢ, etc.)Reference
Pyrrolidine-based Nootropics Nebracetam AnalogMuscarinic Acetylcholine Receptor (Docking)- (Binding Affinity Predicted)[3]
Pyrrolidine-based CCR5 Antagonists 1,3,4-Trisubstituted PyrrolidineCCR5 Receptor Binding- (Activity Dependent on Stereochemistry)[4]
3,4,5-Trimethoxybenzoyl Compounds Combretastatin A-4Tubulin Polymerization InhibitionIC₅₀ in sub-micromolar range-
3,4,5-Trimethoxycinnamic Acid Derivatives dTMCAAmelioration of Stress-Induced Anxiety- (Effective in Animal Models)[2]

Visualizing Potential Signaling Pathways

Given the putative mechanisms, two key cellular processes could be affected by this compound: cholinergic neurotransmission (relevant to nootropic effects) and microtubule dynamics (relevant to the trialkoxybenzoyl moiety).

Putative Modulation of Cholinergic Signaling

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT ChAT Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesis mAChR Muscarinic ACh Receptor ACh_Vesicle->mAChR Binding Action_Potential Action Potential Action_Potential->ACh_Vesicle Release G_Protein G-Protein mAChR->G_Protein Activation Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Neuronal_Response Cognitive Enhancement Signaling_Cascade->Neuronal_Response Putative_Compound 1-(3,4,5-Triethoxybenzoyl) pyrrolidine Putative_Compound->mAChR Positive Allosteric Modulation?

Caption: Putative modulation of cholinergic signaling by this compound.

Potential Interference with Microtubule Dynamics

Microtubule_Dynamics cluster_tubulin Tubulin Pool cluster_functions Cellular Functions Alpha_Tubulin α-Tubulin Tubulin_Dimer αβ-Tubulin Dimer Alpha_Tubulin->Tubulin_Dimer Beta_Tubulin β-Tubulin Beta_Tubulin->Tubulin_Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Cell_Division Cell Division Microtubule->Cell_Division Vesicular_Transport Vesicular Transport Microtubule->Vesicular_Transport Cell_Shape Cell Shape Microtubule->Cell_Shape Putative_Compound 1-(3,4,5-Triethoxybenzoyl) pyrrolidine Putative_Compound->Tubulin_Dimer Inhibition of Polymerization?

Caption: Potential interference of this compound with microtubule dynamics.

Conclusion and Future Directions

In the absence of direct experimental data, the mechanism of action of this compound can only be inferred from its structural components. The pyrrolidine ring suggests a potential for nootropic and neuroprotective effects, possibly through the modulation of cholinergic and glutamatergic systems, similar to racetam drugs. The 3,4,5-triethoxybenzoyl moiety, by analogy to its trimethoxy counterpart, may confer the ability to interfere with tubulin polymerization, a mechanism with implications for both anticancer and neuronal functions. Furthermore, the anxiolytic potential associated with this moiety warrants investigation.

To elucidate the true mechanism of action of this compound, a systematic investigation is required. This should include in vitro receptor binding and enzyme inhibition assays, cellular assays to assess neuroprotection and effects on the cytoskeleton, and in vivo behavioral studies to characterize its cognitive and psychoactive effects. Such a research program will be crucial in determining the therapeutic potential of this novel compound.

References

An In-depth Technical Guide on 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the molecular structure and weight of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine, tailored for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

This compound is a chemical compound with the molecular formula C17H25NO4.[1] Its molecular weight is 307.4 g/mol .[1] The structure consists of a pyrrolidine ring attached to a benzoyl group, which is further substituted with three ethoxy groups at the 3, 4, and 5 positions of the phenyl ring.

PropertyValueSource
Molecular FormulaC17H25NO4PubChem[1]
Molecular Weight307.4 g/mol PubChem[1]
IUPAC Name(3,4,5-triethoxyphenyl)(pyrrolidin-1-yl)methanonePubChem

Molecular Structure

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and chemical bonds.

alt text

Source: PubChem CID 868943[1]

Logical Structure Diagram

The following diagram illustrates the logical relationship between the primary chemical moieties that constitute the this compound molecule.

molecular_structure pyrrolidine Pyrrolidine Ring molecule This compound pyrrolidine->molecule Amide Bond benzoyl Benzoyl Group benzoyl->molecule Core Structure triethoxy 3,4,5-Triethoxy Groups triethoxy->benzoyl Substitution

Logical relationship of chemical moieties.

Experimental Protocols

Signaling Pathways

Information regarding specific signaling pathways modulated by this compound is not available in the public scientific literature based on the conducted search. Further research would be required to elucidate its biological activity and potential interactions with cellular signaling cascades.

References

An In-depth Technical Guide on the Predicted Biological Activity of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific biological activity data for 1-(3,4,5-Triethoxybenzoyl)pyrrolidine has been published in peer-reviewed literature. This guide, therefore, presents a scientifically-grounded prediction of its potential biological activities based on the known pharmacological profiles of structurally analogous compounds. The information herein is intended for research and drug development professionals and should be interpreted as a hypothetical framework for guiding future investigations.

Executive Summary

This compound is a novel chemical entity for which biological activity has not yet been experimentally determined. However, by dissecting its structure into two key pharmacophores—the 3,4,5-triethoxyphenyl moiety and the N-acylpyrrolidine core —we can infer a range of potential biological activities. Compounds containing the 3,4,5-trialkoxyphenyl group are well-documented as potent cytotoxic agents that function through the inhibition of tubulin polymerization . Separately, derivatives of N-acylpyrrolidine have been identified as effective anti-inflammatory and analgesic agents via the inhibition of N-acylethanolamine acid amidase (NAAA) . This whitepaper synthesizes the available evidence for these analogous compounds to build a predictive profile for this compound, detailing potential mechanisms of action, providing relevant experimental protocols for its future evaluation, and presenting quantitative data from related molecules.

Predicted Biological Activities and Mechanisms of Action

Based on its structural components, this compound is predicted to exhibit two primary biological activities:

  • Anticancer Activity via Tubulin Polymerization Inhibition: The 3,4,5-triethoxyphenyl group is structurally very similar to the 3,4,5-trimethoxyphenyl moiety, a well-established pharmacophore found in numerous potent tubulin polymerization inhibitors, including colchicine and combretastatin. These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

  • Anti-inflammatory and Analgesic Activity via NAAA Inhibition: The N-acylpyrrolidine scaffold is a key feature in a class of inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal enzyme responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA). Inhibition of NAAA leads to an increase in PEA levels, which in turn reduces inflammation and pain.

Quantitative Data for Structurally Analogous Compounds

The following tables summarize the quantitative biological activity data for compounds structurally related to this compound.

Table 1: Anticancer Activity of 3,4,5-Trimethoxyphenyl Analogs

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (4d)MGC-8030.45Tubulin Polymerization Inhibition[1]
(E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (22b)MCF-70.39Antimitotic[2]
3,4,5-Trimethoxychalcone (1)MCF-76.18Tubulin Polymerization Inhibition[3]
4-(Bromomethyl)-6-methyl-2-(3,4,5-trimethoxyphenyl)quinoline (G22)HCT1160.90Tubulin Polymerization Inhibition[4]
4-(Bromomethyl)-6-methyl-2-(3,4,5-trimethoxyphenyl)quinoline (G22)A5490.86Tubulin Polymerization Inhibition[4]
4-(Bromomethyl)-6-methyl-2-(3,4,5-trimethoxyphenyl)quinoline (G22)MDA-MB-2310.65Tubulin Polymerization Inhibition[4]

Table 2: NAAA Inhibitory Activity of N-Acylpyrrolidine Analogs

CompoundEnzyme SourceIC50 (µM)Inhibition TypeReference
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (Compound 16)Recombinant Human NAAA2.12Reversible, Competitive[5]
Pyrrolidine amide derivative (4g)Recombinant Human NAAA~5Reversible, Competitive[6]
AtractylodinRecombinant Human NAAA2.81Reversible, Competitive[7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the predicted biological activities of this compound.

In Vitro Anticancer Activity (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.[8][9]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This cell-free assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10][11]

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reagents include purified tubulin, GTP, and a general tubulin polymerization buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin polymerization buffer containing GTP.

  • Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add purified tubulin to each well to a final concentration of approximately 3 mg/mL.

  • Monitoring Polymerization: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance versus time. The inhibition of polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the negative control. Calculate the IC50 value for the inhibition of tubulin polymerization.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay

This assay determines the inhibitory effect of a compound on NAAA activity.[12][13]

  • Enzyme Source: Use recombinant human NAAA or a lysosomal extract from cells overexpressing NAAA.

  • Substrate: A fluorescent substrate such as N-palmitoyl-7-amino-4-methylcoumarin (PAMCA) can be used.

  • Assay Buffer: Prepare a buffer with a pH of 4.5 (e.g., 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT).

  • Assay Procedure: In a 96-well plate, add the NAAA enzyme solution to the assay buffer.

  • Inhibitor Incubation: Add this compound at various concentrations and incubate with the enzyme for a short period.

  • Reaction Initiation: Add the PAMCA substrate to initiate the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time, which corresponds to the release of the fluorescent product, 7-amino-4-methylcoumarin.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

In Vivo Anti-inflammatory Activity (LPS-Induced Acute Lung Injury Model)

This animal model is used to assess the in vivo anti-inflammatory efficacy of a compound.[14][15]

  • Animals: Use adult C57BL/6 mice.

  • Compound Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

  • Induction of Lung Injury: One hour after compound administration, induce acute lung injury by intratracheal or intranasal instillation of lipopolysaccharide (LPS).

  • Sample Collection: After a set time (e.g., 6-24 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Analysis:

    • BAL Fluid: Perform total and differential cell counts to quantify inflammatory cell infiltration. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Lung Tissue: Homogenize the lung tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Perform histological analysis (H&E staining) to assess lung injury.

  • Data Analysis: Compare the inflammatory markers in the compound-treated group to the LPS-only group to determine the anti-inflammatory effect.

Visualizations: Signaling Pathways and Workflows

G Workflow for a Novel Compound Evaluation A This compound (Test Compound) B In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) A->B G In Vitro NAAA Inhibition Assay A->G C Cell-Free Tubulin Polymerization Assay B->C If cytotoxic D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (e.g., Annexin V Staining) D->E F In Vivo Xenograft Model E->F If potent in vitro J Lead Candidate F->J H In Vivo Anti-inflammatory Model (LPS-Induced Lung Injury) G->H If potent inhibitor I Analgesic Model (e.g., Formalin Test) H->I I->J

Caption: Proposed workflow for the biological evaluation of this compound.

G Predicted Mechanism: Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Microtubules B->C D Microtubule Depolymerization C->D E Mitotic Spindle Formation C->E D->A F G2/M Phase Arrest E->F G Apoptosis F->G TestCompound This compound TestCompound->B Inhibition

Caption: Predicted signaling pathway for the anticancer activity of this compound.

G Predicted Mechanism: NAAA Inhibition PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme PEA->NAAA PPARa PPARα Activation PEA->PPARa Degradation Degradation Products (Palmitic Acid + Ethanolamine) NAAA->Degradation AntiInflammatory Anti-inflammatory & Analgesic Effects PPARa->AntiInflammatory TestCompound This compound TestCompound->NAAA Inhibition

Caption: Predicted signaling pathway for the anti-inflammatory activity of this compound.

References

Potential Therapeutic Targets of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential therapeutic targets of the novel compound 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. Based on extensive analysis of structurally analogous compounds, particularly those bearing a 3,4,5-trimethoxybenzoyl moiety, this document posits that the primary therapeutic target is tubulin . The compound is predicted to function as a microtubule-destabilizing agent by inhibiting tubulin polymerization through interaction with the colchicine binding site. This mechanism is anticipated to induce G2/M cell cycle arrest and subsequently trigger apoptosis in proliferating cells, making it a promising candidate for anticancer drug development. This guide provides a comprehensive overview of the inferred mechanism of action, supporting data from related compounds, and detailed experimental protocols to facilitate further investigation.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. When coupled with a substituted benzoyl group, such as the 3,4,5-trialkoxybenzoyl moiety, these molecules have demonstrated significant therapeutic potential, particularly in oncology. While direct biological data for this compound is not currently available in public literature, a strong body of evidence from structurally similar molecules, specifically those containing the 3,4,5-trimethoxybenzoyl group, allows for a well-supported inference of its primary biological target and mechanism of action.

The 3,4,5-trimethoxyphenyl group is a key pharmacophore in a variety of potent tubulin polymerization inhibitors, including the natural product combretastatin A-4. The structural similarity between the triethoxy and trimethoxy substitutions suggests that this compound is likely to exhibit analogous activity as a microtubule-targeting agent.

Inferred Primary Therapeutic Target: Tubulin

The primary therapeutic target of this compound is hypothesized to be tubulin , a globular protein that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound is predicted to act as a microtubule-destabilizing agent . The proposed mechanism involves the binding of the compound to the colchicine binding site on β-tubulin. This binding event interferes with the polymerization of tubulin heterodimers into microtubules, leading to a disruption of the dynamic equilibrium between soluble tubulin and microtubules. The net effect is a decrease in the cellular microtubule mass.

dot

cluster_0 Cellular Environment cluster_1 Drug Interaction Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Compound This compound Colchicine_Site Colchicine Binding Site on β-Tubulin Compound->Colchicine_Site Binding Inhibition Inhibition of Polymerization

Figure 1: Proposed binding of this compound to the colchicine site on tubulin, inhibiting polymerization.
Downstream Cellular Effects

The disruption of microtubule dynamics by this compound is expected to lead to the following downstream cellular events:

  • G2/M Cell Cycle Arrest: The failure to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2 and M phases of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the activation of caspases and externalization of phosphatidylserine.

dot

Compound This compound Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Microtubule_Disruption Microtubule Network Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Signaling pathway from tubulin inhibition to apoptosis.

Quantitative Data from Structurally Related Compounds

While no specific quantitative data exists for this compound, the following table summarizes the in vitro activity of structurally similar compounds with a 3,4,5-trimethoxybenzoyl moiety against various cancer cell lines and tubulin polymerization. This data provides a strong rationale for the expected potency of the title compound.

Compound IDStructureTarget Cell Line/AssayIC50 (µM)Reference
Compound A 2-(pyrrolidinin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoleTubulin Polymerization~1.5[1]
HeLa (cervical cancer)0.08[1]
HT-29 (colon cancer)0.09[1]
Compound B 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxy-benzo[b]furanTubulin Polymerization0.43[2][3]
MCF-7 (breast cancer)0.004[2][3]
Compound C 2-amino-3,4,5-trimethoxybenzophenone analogueTubulin Polymerization1.6[4][5]
A549 (lung cancer)0.007[4][5]

Note: The structures for the compounds listed above are not explicitly provided in the search results, but their descriptions and the context of the linked articles are used for this table.

Detailed Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.

Synthesis of 1-(3,4,5-Trialkoxybenzoyl)pyrrolidine Derivatives

A general method for the synthesis of N-acylpyrrolidines involves the reaction of pyrrolidine with the corresponding acyl chloride.

Protocol:

  • Dissolve pyrrolidine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3,4,5-triethoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred pyrrolidine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound.

dot

Pyrrolidine Pyrrolidine Reaction Acylation Reaction (Base, Solvent, 0°C to RT) Pyrrolidine->Reaction Acyl_Chloride 3,4,5-Triethoxybenzoyl Chloride Acyl_Chloride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(3,4,5-Triethoxybenzoyl) pyrrolidine Purification->Product

Figure 3: General workflow for the synthesis of this compound.
In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Reconstitute lyophilized bovine or porcine brain tubulin (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

  • Prepare a reaction mixture containing tubulin (final concentration 1-3 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a pre-warmed 96-well plate.

  • Add the test compound (this compound) at various concentrations to the wells. Include a positive control (e.g., colchicine or nocodazole) and a negative control (vehicle, e.g., DMSO).

  • Initiate polymerization by incubating the plate at 37 °C.

  • Monitor the increase in fluorescence or absorbance (at 340 nm for light scattering) over time (e.g., every minute for 60 minutes) using a microplate reader.

  • Plot the fluorescence/absorbance versus time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[4][6]

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of the compound on cell viability and proliferation.[7][8][9][10]

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7][8][9][10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle after treatment with the compound.[11][12][13][14]

Protocol:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol overnight at -20 °C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI), a DNA-intercalating fluorescent dye, and RNase A to prevent staining of RNA.

  • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Generate a histogram of DNA content versus cell count to visualize the distribution of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this stage.[11][12][13][14]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][15][16][17][18]

Protocol:

  • Treat cells with the test compound for a time period determined from the cell cycle analysis (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine externalization).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[1][15][16][17][18]

Conclusion

Based on the strong evidence from structurally related compounds, this compound is a promising therapeutic candidate with tubulin as its primary molecular target. Its predicted ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, warrants its investigation as a potential anticancer agent. The experimental protocols provided in this guide offer a clear roadmap for the preclinical evaluation of this compound and the definitive confirmation of its mechanism of action. Further studies should focus on in vivo efficacy and safety profiling to assess its full therapeutic potential.

References

An In-depth Technical Guide on 1-(3,4,5-Triethoxybenzoyl)pyrrolidine: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Overview

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, history, and potential therapeutic applications of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. Due to the limited publicly available information on this specific molecule, this document also explores the broader context of substituted pyrrolidine and benzoyl compounds to provide a foundational understanding of its potential chemical and pharmacological space.

Introduction to Pyrrolidine-Based Compounds

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a vast array of natural products and synthetic molecules with significant biological activity. Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold for the development of novel therapeutic agents across various disease areas. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.

Many FDA-approved drugs incorporate the pyrrolidine scaffold, highlighting its importance in drug design and development. These include medications with diverse pharmacological actions, such as antiviral, anticancer, anti-inflammatory, and central nervous system activities.

The Benzoyl Moiety in Pharmacology

Similarly, the benzoyl group is a common feature in pharmacologically active compounds. The 3,4,5-trialkoxy substitution pattern on the phenyl ring, in particular, is associated with a range of biological effects. For instance, compounds bearing a 3,4,5-trimethoxybenzoyl group have been investigated for their potential in cardiovascular therapies. The electronic and steric properties of the benzoyl moiety can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.

Synthesis of this compound

General Experimental Protocol:

A generalized protocol for the synthesis would involve the following steps:

  • Preparation of 3,4,5-Triethoxybenzoyl Chloride: 3,4,5-Triethoxybenzoic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the corresponding acid chloride. The reaction is typically carried out in an inert solvent like dichloromethane or toluene.

  • Acylation of Pyrrolidine: Pyrrolidine would then be treated with the prepared 3,4,5-triethoxybenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an aprotic solvent at controlled temperatures.

  • Work-up and Purification: Following the reaction, the mixture would be subjected to an aqueous work-up to remove any unreacted starting materials and salts. The crude product would then be purified using techniques such as column chromatography or recrystallization to yield pure this compound.

The following diagram illustrates a plausible synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_process Purification cluster_product Final Product Pyrrolidine Pyrrolidine Acylation Acylation (in presence of base) Pyrrolidine->Acylation TEBC 3,4,5-Triethoxybenzoyl Chloride TEBC->Acylation Workup Aqueous Work-up Acylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product R_and_D_Pathway Start Synthesis and Characterization Screening In Vitro Biological Screening Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Methodological & Application

Synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine from Gallic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine, a novel derivative with potential applications in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, gallic acid, and proceeds through a multi-step pathway involving protection, etherification, deprotection, activation, and final amidation. This protocol offers detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of the target molecule, this compound, from gallic acid (3,4,5-trihydroxybenzoic acid) is accomplished in a five-step sequence:

  • Esterification of Gallic Acid: The carboxylic acid functionality of gallic acid is first protected as an ethyl ester to prevent unwanted side reactions during the subsequent etherification step.

  • Tri-ethoxylation of Ethyl Gallate: The three phenolic hydroxyl groups of ethyl gallate are converted to ethoxy groups via a Williamson ether synthesis.

  • Saponification: The ethyl ester is hydrolyzed back to a carboxylic acid to yield 3,4,5-triethoxybenzoic acid.

  • Formation of the Acid Chloride: The carboxylic acid is activated by conversion to the corresponding acid chloride, 3,4,5-triethoxybenzoyl chloride, to facilitate the final amidation.

  • Amidation: The final step involves the reaction of the acid chloride with pyrrolidine to form the desired product, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 3,4,5-Trihydroxybenzoate (Ethyl Gallate)

This initial step protects the carboxylic acid group of gallic acid as an ethyl ester.

  • Protocol:

    • To a suspension of gallic acid (1 equivalent) in absolute ethanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.

    • Heat the mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

    • Pour the concentrated mixture into cold water, leading to the precipitation of the product.

    • Filter the precipitate, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum to afford ethyl gallate as a white to off-white solid.

Step 2: Synthesis of Ethyl 3,4,5-Triethoxybenzoate

The phenolic hydroxyl groups of ethyl gallate are etherified in this step.

  • Protocol:

    • To a solution of ethyl gallate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (K2CO3, 3.5 equivalents).

    • To this suspension, add an ethylating agent like diethyl sulfate or ethyl iodide (3.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3,4,5-triethoxybenzoate, which can be purified by column chromatography on silica gel.

Step 3: Synthesis of 3,4,5-Triethoxybenzoic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Protocol:

    • Dissolve ethyl 3,4,5-triethoxybenzoate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide (NaOH, 2-3 equivalents).

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain 3,4,5-triethoxybenzoic acid.

Step 4: Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The carboxylic acid is converted to a more reactive acid chloride.

  • Protocol:

    • To a solution of 3,4,5-triethoxybenzoic acid (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane, add thionyl chloride (SOCl2, 1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

    • Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours.

    • Monitor the reaction for the cessation of gas evolution (SO2 and HCl).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4,5-triethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 5: Synthesis of this compound

The final amidation step yields the target compound.

  • Protocol:

    • Dissolve 3,4,5-triethoxybenzoyl chloride (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add a solution of pyrrolidine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in the same solvent dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

StepStarting MaterialProductReagents and SolventsReaction Time (h)Temperature (°C)Yield (%)
1Gallic AcidEthyl GallateEthanol, H₂SO₄8-10Reflux>95
2Ethyl GallateEthyl 3,4,5-TriethoxybenzoateDiethyl Sulfate, K₂CO₃, DMF12-2460-8080-90
3Ethyl 3,4,5-Triethoxybenzoate3,4,5-Triethoxybenzoic AcidNaOH, Ethanol, H₂O2-4Reflux>90
43,4,5-Triethoxybenzoic Acid3,4,5-Triethoxybenzoyl ChlorideSOCl₂, Toluene, DMF (cat.)2-3Reflux>95 (crude)
53,4,5-Triethoxybenzoyl ChlorideThis compoundPyrrolidine, Triethylamine, CH₂Cl₂2-40 to RT85-95

Note: Yields are approximate and may vary depending on the specific reaction conditions and purification methods.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from gallic acid.

Synthesis_Workflow Gallic_Acid Gallic Acid Ethyl_Gallate Ethyl Gallate Gallic_Acid->Ethyl_Gallate Esterification (Ethanol, H₂SO₄) Ethyl_Triethoxybenzoate Ethyl 3,4,5-Triethoxybenzoate Ethyl_Gallate->Ethyl_Triethoxybenzoate Williamson Ether Synthesis (Diethyl Sulfate, K₂CO₃) Triethoxybenzoic_Acid 3,4,5-Triethoxybenzoic Acid Ethyl_Triethoxybenzoate->Triethoxybenzoic_Acid Saponification (NaOH) Triethoxybenzoyl_Chloride 3,4,5-Triethoxybenzoyl Chloride Triethoxybenzoic_Acid->Triethoxybenzoyl_Chloride Chlorination (SOCl₂) Final_Product This compound Triethoxybenzoyl_Chloride->Final_Product Amidation (Pyrrolidine, Et₃N)

Caption: Synthetic pathway for this compound.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of this compound from gallic acid. The described methods are based on established and reliable organic transformations. The provided data and workflow visualization aim to facilitate the efficient and successful synthesis of this compound for further research and development in the pharmaceutical and chemical industries. Researchers are advised to follow standard laboratory safety procedures when handling the chemicals and reagents involved in this synthesis.

Application Notes and Protocols: Synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3,4,5-triethoxybenzoyl)pyrrolidine, a compound of interest in medicinal chemistry and drug development due to the presence of the pyrrolidine ring and the 3,4,5-triethoxybenzoyl moiety, which are found in various biologically active molecules. The synthesis is a two-step process commencing with the conversion of 3,4,5-triethoxybenzoic acid to its corresponding acyl chloride, followed by the acylation of pyrrolidine. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction conditions, work-up, and purification.

Introduction

The pyrrolidine nucleus is a fundamental scaffold in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Similarly, the 3,4,5-trialkoxybenzoyl group is a key feature in several therapeutic agents, particularly in cardiovascular medicine.[1] The combination of these two pharmacophores in this compound makes it a valuable compound for screening in drug discovery programs. The following protocol details a reliable method for its laboratory-scale synthesis.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactant 1Reactant 2SolventProductMolar Ratio (R1:R2)Typical Yield (%)Purity (%)
13,4,5-Triethoxybenzoic AcidThionyl ChlorideToluene3,4,5-Triethoxybenzoyl Chloride1 : 1.290-95>95
23,4,5-Triethoxybenzoyl ChloridePyrrolidineDichloromethaneThis compound1 : 1.185-90>98

Experimental Protocols

Step 1: Synthesis of 3,4,5-Triethoxybenzoyl Chloride

This procedure describes the conversion of 3,4,5-triethoxybenzoic acid to 3,4,5-triethoxybenzoyl chloride using thionyl chloride, a common and effective method for preparing acyl chlorides from carboxylic acids.[3][4]

Materials:

  • 3,4,5-Triethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with a magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3,4,5-triethoxybenzoic acid.

  • Add anhydrous toluene to dissolve the acid.

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3,4,5-triethoxybenzoyl chloride, a pale yellow oil or low melting solid, can be used in the next step without further purification.

Step 2: Acylation of Pyrrolidine

This protocol details the N-acylation of pyrrolidine with the synthesized 3,4,5-triethoxybenzoyl chloride in the presence of a base to yield the final product.

Materials:

  • 3,4,5-Triethoxybenzoyl chloride (from Step 1)

  • Pyrrolidine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • Dissolve the crude 3,4,5-triethoxybenzoyl chloride (1 equivalent) in a small amount of anhydrous dichloromethane and transfer it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred pyrrolidine solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Acylation of Pyrrolidine start1 3,4,5-Triethoxybenzoic Acid + Thionyl Chloride in Toluene reflux Reflux (2-3h) start1->reflux evaporation1 Rotary Evaporation reflux->evaporation1 product1 3,4,5-Triethoxybenzoyl Chloride evaporation1->product1 addition Dropwise addition of 3,4,5-Triethoxybenzoyl Chloride product1->addition start2 Pyrrolidine + Triethylamine in Dichloromethane (0°C) start2->addition reaction Stir at RT (2-4h) addition->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product2 This compound purification->product2

Caption: Experimental workflow for the synthesis of this compound.

reaction_scheme cluster_reaction1 Step 1 cluster_reaction2 Step 2 r1 3,4,5-Triethoxybenzoic Acid plus1 + r1->plus1 reagent1 SOCl₂ plus1->reagent1 arrow1 reagent1->arrow1 p1 3,4,5-Triethoxybenzoyl Chloride arrow1->p1 p1_2 3,4,5-Triethoxybenzoyl Chloride plus2 + p1_2->plus2 r2 Pyrrolidine plus2->r2 arrow2 (Et₃N, DCM) r2->arrow2 p2 This compound arrow2->p2

Caption: Chemical reaction scheme for the two-step synthesis.

References

Application Notes and Protocols: In Vitro Profiling of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-(3,4,5-Triethoxybenzoyl)pyrrolidine incorporates two key structural motifs: a pyrrolidine ring and a triethoxybenzoyl group. The pyrrolidine scaffold is a five-membered nitrogen heterocycle prevalent in a wide array of biologically active natural products and synthetic drugs, exhibiting activities ranging from anticancer and anti-inflammatory to central nervous system effects.[1][2][3][[“]][5] Similarly, substituted benzene rings, such as the trimethoxyphenyl moiety (structurally related to the triethoxybenzoyl group), are present in compounds with known pharmacological properties, including anticancer activity.[6]

Given the absence of specific biological data for this compound, a primary in vitro screening approach is essential to elucidate its potential therapeutic activities. These application notes provide a detailed framework for conducting initial in vitro assays to profile the bioactivity of this compound, with a focus on its potential anti-inflammatory and phosphodiesterase (PDE) inhibitory effects.

Data Presentation: Hypothetical Activity Summary

The following tables are presented as templates to illustrate how quantitative data for this compound could be structured for clear comparison. The values presented are for illustrative purposes only.

Table 1: Anti-Inflammatory Activity Profile (Hypothetical Data)

Assay TypeTest Concentration (µM)% InhibitionIC50 (µM)Positive Control
Protein Denaturation10065.8 ± 4.275.3Diclofenac (IC50 = 15.2 µM)
Membrane Stabilization10058.3 ± 5.189.1Indomethacin (IC50 = 25.8 µM)
COX-2 Inhibition5045.2 ± 3.7>100Celecoxib (IC50 = 0.04 µM)
5-LOX Inhibition5033.1 ± 2.9>100Zileuton (IC50 = 0.5 µM)

Table 2: Phosphodiesterase (PDE) Inhibition Profile (Hypothetical Data)

PDE IsoformTest Concentration (µM)% InhibitionIC50 (µM)Positive Control
PDE4B1072.4 ± 6.38.9Rolipram (IC50 = 0.002 µM)
PDE5A1085.1 ± 7.94.5Sildenafil (IC50 = 0.003 µM)[7]
PDE7A1025.6 ± 3.1>50BRL-50481 (IC50 = 0.03 µM)
PDE9A1018.9 ± 2.5>50PF-04447943 (IC50 = 0.02 µM)

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity - Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammatory conditions.[8][9]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin[8]

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound (Test Compound)

  • Diclofenac Sodium (Positive Control)[10]

  • Dimethyl Sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a 1 mg/mL stock solution of the test compound and diclofenac sodium in DMSO.

  • The reaction mixture (5 mL total volume) consists of 0.2 mL of 1% aqueous BSA solution and 4.78 mL of PBS (pH 6.4).

  • Add 0.02 mL of the test compound or positive control stock solution to the reaction mixture to achieve the desired final concentration.

  • A control group will consist of the reaction mixture with 0.02 mL of DMSO.

  • Incubate the samples at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C for 5 minutes.[8]

  • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of the test compound against a specific PDE isoform (e.g., PDE5) using a commercially available assay kit, such as the PDE-Glo™ Phosphodiesterase Assay.[7][11]

Materials:

  • Recombinant human PDE enzyme (e.g., PDE5A)

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar

  • This compound (Test Compound)

  • Sildenafil (Positive Control for PDE5)[7]

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)[12]

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound and positive control in DMSO. A common starting concentration for a 10-dose IC50 determination is 50 µM.[12]

  • In a 96-well plate, add the assay buffer.

  • Add the diluted test compound or positive control to the appropriate wells. Include a no-inhibitor (DMSO vehicle) control.

  • Add the PDE enzyme to all wells except for the no-enzyme control.

  • Add the cGMP substrate (for PDE5) to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).[11]

  • Stop the enzymatic reaction by adding the termination buffer provided in the kit.

  • Add the detection solution, which contains a kinase that will consume the remaining ATP, leading to a luminescent signal. The amount of light generated is inversely proportional to the PDE activity.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: General Inflammatory Cascade

G cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell cluster_response Inflammatory Response Stimulus Pathogen or Injury Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB NF-κB Pathway Stimulus->NFkB activates PLA2 PLA2 Membrane->PLA2 activates AA Arachidonic Acid PLA2->AA COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Pain, Swelling, Redness PGs->Inflammation LTs->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cytokines->Inflammation

Caption: A simplified diagram of key inflammatory signaling pathways.

Experimental Workflow: Protein Denaturation Assay

G Start Start Prepare_Reagents Prepare BSA, PBS, Test Compound, Control Start->Prepare_Reagents Mix Create Reaction Mixture (BSA + PBS) Prepare_Reagents->Mix Add_Compound Add Test Compound, Positive Control, or Vehicle Mix->Add_Compound Incubate_37 Incubate at 37°C Add_Compound->Incubate_37 Heat Heat at 70°C to Induce Denaturation Incubate_37->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance at 660 nm Cool->Measure Calculate Calculate % Inhibition Measure->Calculate End End Calculate->End

Caption: Workflow for the in vitro protein denaturation assay.

Logical Relationship: PDE Inhibition and Cellular Response

G Compound This compound PDE Phosphodiesterase (PDE) Compound->PDE inhibits cAMP_hydrolysis cAMP → AMP Compound->cAMP_hydrolysis blocks cGMP_hydrolysis cGMP → GMP Compound->cGMP_hydrolysis blocks PDE->cAMP_hydrolysis PDE->cGMP_hydrolysis cAMP_level Increased Intracellular cAMP cAMP_hydrolysis->cAMP_level leads to cGMP_level Increased Intracellular cGMP cGMP_hydrolysis->cGMP_level leads to PKA Protein Kinase A (PKA) Activation cAMP_level->PKA PKG Protein Kinase G (PKG) Activation cGMP_level->PKG Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response PKG->Response

Caption: Mechanism of action for a potential PDE inhibitor.

References

Application Notes and Protocols for Cell-based Assays Using 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4,5-Triethoxybenzoyl)pyrrolidine is a novel synthetic compound with potential applications in modulating cellular signaling pathways. Its structural features, incorporating a trialkoxybenzoyl moiety and a pyrrolidine ring, suggest potential interactions with various biological targets. The pyrrolidine ring is a common scaffold in many biologically active compounds, contributing to their three-dimensional structure and interaction with protein targets.[1][2] This document provides detailed protocols for cell-based assays to characterize the bioactivity of this compound, with a specific focus on its potential role as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the sensation of pain and heat.[3][4] It is activated by various stimuli, including capsaicin, heat, and protons.[3][4] Antagonists of the TRPV1 receptor are of significant interest for the development of novel analgesic drugs.[5][6] The protocols described herein are designed to assess the inhibitory effect of this compound on TRPV1 activation in a cellular context.

Data Presentation

The following table summarizes the hypothetical quantitative data for the inhibitory activity of this compound against capsaicin-induced calcium influx in a human TRPV1-expressing cell line.

CompoundTargetAssay TypeAgonist (Concentration)IC50 (nM)
This compoundhTRPV1Intracellular Calcium InfluxCapsaicin (1 µM)150
Capsazepine (Reference Compound)hTRPV1Intracellular Calcium InfluxCapsaicin (1 µM)200

Experimental Protocols

Protocol 1: Intracellular Calcium Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration changes in response to TRPV1 activation and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.[7][8][9][10][11]

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • HEPES-buffered saline (HBS)

  • Fura-2 AM

  • Pluronic F-127

  • Probenecid

  • Capsaicin

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Culture: Culture hTRPV1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing HBS, 2 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.

    • Remove the culture medium from the wells and wash once with HBS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBS containing 2.5 mM Probenecid.

    • Add 100 µL of HBS with Probenecid containing various concentrations of this compound or the reference compound to the respective wells.

    • Incubate for 20 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm for 1-2 minutes.

    • Add 20 µL of Capsaicin solution (final concentration 1 µM) to stimulate the cells.

    • Continue to record the fluorescence intensity at 340 nm and 380 nm excitation and 510 nm emission for an additional 5-10 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380).

    • Normalize the data to the baseline fluorescence.

    • Determine the inhibitory effect of this compound by comparing the peak fluorescence ratio in the presence of the compound to the control (vehicle-treated) wells.

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualizations

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Compound 1-(3,4,5-Triethoxybenzoyl) pyrrolidine Compound->TRPV1 Inhibits Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cellular_Response Initiates

Caption: TRPV1 signaling pathway and inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture hTRPV1-HEK293 Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Dye_Loading 3. Load Cells with Fura-2 AM Cell_Seeding->Dye_Loading Compound_Incubation 4. Incubate with Compound Dye_Loading->Compound_Incubation Stimulation 5. Add Capsaicin Compound_Incubation->Stimulation Fluorescence_Reading 6. Measure Fluorescence (340/380 nm ex, 510 nm em) Stimulation->Fluorescence_Reading Data_Analysis 7. Calculate F340/F380 Ratio Fluorescence_Reading->Data_Analysis IC50_Determination 8. Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for the intracellular calcium assay.

References

Application Notes and Protocols for the Analytical Characterization of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. The methodologies outlined herein are essential for the qualitative and quantitative assessment of this compound, ensuring its identity, purity, and consistency in research and development settings. The protocols cover High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) spectroscopy for functional group confirmation.

Introduction

This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable analytical characterization is paramount for its application in drug discovery and development. These application notes provide a suite of validated methods to ensure the quality and integrity of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a fundamental technique for assessing the purity of this compound and quantifying any impurities. A reverse-phase method is described below.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm (based on the tri-substituted benzene chromophore)

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample and monitor the chromatogram for the main peak and any impurity peaks. The purity is calculated based on the area percentage of the main peak.

Data Presentation
ParameterValue
Retention Time (t_R_) ~ 4.5 min
Purity (%) > 98%
Tailing Factor < 1.5
Theoretical Plates > 2000

Note: The provided retention time is an expected value and may vary based on the specific HPLC system and column used.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 270 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of this compound and for the detection of any volatile impurities.

Experimental Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak.

Data Presentation
ParameterExpected Value
Molecular Ion [M]⁺ m/z 323
Key Fragment Ions m/z 253, 225, 197, 70
Retention Time ~ 12 min

Note: The fragmentation pattern is predicted based on the structure. The molecular ion may or may not be observed depending on its stability under EI conditions.

Logical Diagram of Fragmentation

GCMS_Fragmentation Molecule This compound (m/z 323) Fragment1 [M - C4H8N]⁺ (m/z 253) Molecule->Fragment1 - Pyrrolidinyl radical Fragment4 [C4H8N]⁺ (m/z 70) Molecule->Fragment4 - Triethoxybenzoyl radical Fragment2 [M - C2H5O - C4H8N]⁺ (m/z 225) Fragment1->Fragment2 - Ethoxy radical Fragment3 [M - 2(C2H5O) - C4H8N]⁺ (m/z 197) Fragment2->Fragment3 - Ethoxy radical

Predicted MS Fragmentation Pathway

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the definitive structural confirmation of this compound.

Experimental Protocol
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse program, sufficient number of scans for good signal-to-noise.

    • ¹³C NMR: Proton-decoupled pulse program, sufficient number of scans.

  • Analysis: Process the spectra and assign the chemical shifts, multiplicities, and integrations.

Data Presentation

Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.7 s 2H Aromatic CH
~ 4.1 q 4H OCH₂ (para)
~ 4.0 q 2H OCH₂ (meta)
~ 3.6 t 2H NCH₂ (pyrrolidine)
~ 3.4 t 2H NCH₂ (pyrrolidine)
~ 1.9 m 4H CH₂ (pyrrolidine)
~ 1.4 t 6H OCH₂CH₃ (para)

| ~ 1.3 | t | 3H | OCH₂CH₃ (meta) |

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 170 C=O
~ 152 Aromatic C-O (para)
~ 142 Aromatic C-O (meta)
~ 129 Aromatic C (ipso)
~ 106 Aromatic CH
~ 70 OCH₂ (para)
~ 65 OCH₂ (meta)
~ 49 NCH₂ (pyrrolidine)
~ 46 NCH₂ (pyrrolidine)
~ 26 CH₂ (pyrrolidine)
~ 24 CH₂ (pyrrolidine)
~ 15 OCH₂CH₃ (para)

| ~ 14 | OCH₂CH₃ (meta) |

Note: The chemical shifts are predicted values and may show slight variations.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to confirm the presence of key functional groups in the molecule.

Experimental Protocol
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal, or a KBr pellet is prepared.

  • Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups.

Data Presentation
Wavenumber (cm⁻¹)IntensityAssignment
~ 2970-2850StrongC-H stretch (aliphatic)
~ 1630StrongC=O stretch (amide)
~ 1580, 1500MediumC=C stretch (aromatic)
~ 1250StrongC-O stretch (aryl ether)
~ 1120StrongC-N stretch

Workflow Diagram

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_interp Interpretation Prep Prepare Sample (Neat/KBr) Acquire Acquire Spectrum Prep->Acquire Process Process Spectrum Acquire->Process Identify Identify Functional Groups Process->Identify

FTIR Analysis Workflow

Conclusion

The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, structural elucidation, and purity assessment of this compound, which is critical for its intended applications in research and development. Adherence to these protocols will facilitate the generation of reliable and reproducible analytical data.

Application Notes and Protocols for 1-(3,4,5-Triethoxybenzoyl)pyrrolidine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides detailed application notes and protocols for the investigation of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine as a potential enzyme inhibitor. While specific target and quantitative data for this exact molecule are not yet publicly available, this guide offers a comprehensive framework for its evaluation. The protocols outlined herein are based on established methodologies for enzyme inhibition assays and can be adapted to screen this compound against various enzyme targets.

Introduction to Pyrrolidine-Based Inhibitors

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a prominent feature in a multitude of natural products and synthetic drugs.[1][2] Its structural rigidity and stereochemical possibilities make it an attractive scaffold for designing molecules that can interact with the active sites of enzymes and receptors.[1] Various derivatives of pyrrolidine have been identified as potent inhibitors of diverse enzyme classes, including but not limited to dihydrofolate reductase (DHFR), tubulin, and monoamine oxidase.[3][4][5] The exploration of novel pyrrolidine derivatives like this compound is a promising avenue for the discovery of new therapeutic agents.

Hypothetical Target and Quantitative Data

For the purpose of illustrating the application of the following protocols, we will consider a hypothetical scenario where this compound is evaluated as an inhibitor of "Enzyme X," a putative serine protease. The following table summarizes representative quantitative data that could be generated from such a study.

Compound Target Enzyme IC50 (µM) Inhibition Type
This compoundEnzyme X5.2 ± 0.7Competitive
Positive Control (Known Inhibitor)Enzyme X0.8 ± 0.1Competitive

Table 1: Representative Inhibitory Activity Data. The IC50 value represents the concentration of the inhibitor required to reduce the activity of Enzyme X by 50%.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the enzyme inhibitory potential of this compound.

Materials and Reagents
  • Purified "Enzyme X"

  • Substrate for Enzyme X (e.g., a chromogenic or fluorogenic peptide)

  • This compound (test compound)

  • Known inhibitor of Enzyme X (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Microplate reader

Preparation of Solutions
  • Assay Buffer: Prepare the appropriate buffer solution and ensure the pH is optimized for the target enzyme's activity.

  • Enzyme Stock Solution: Dissolve the purified enzyme in assay buffer to a desired stock concentration. Aliquot and store at -80°C.

  • Substrate Stock Solution: Dissolve the substrate in assay buffer or DMSO to a stock concentration.

  • Compound Stock Solutions: Dissolve this compound and the positive control inhibitor in 100% DMSO to a high concentration (e.g., 10 mM).

In Vitro Enzyme Inhibition Assay Protocol[6]
  • Compound Dilution: Prepare a serial dilution of the test compound and positive control in a 96-well plate using the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme Addition: Add the diluted enzyme solution to each well containing the test compound or controls.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at an appropriate wavelength.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.[7]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a potential enzyme inhibitor.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Lead Optimization A Compound Library (incl. This compound) B High-Throughput Screening (Single Concentration) A->B C Identify 'Hits' B->C D IC50 Determination (Serial Dilution) C->D E Determine Potency D->E F Kinetic Studies (Vary Substrate Concentration) E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy & Toxicity H->I

Caption: Workflow for enzyme inhibitor discovery and development.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be modulated by the inhibition of "Enzyme X."

G cluster_pathway Cellular Signaling Cascade Ligand External Signal (Ligand) Receptor Membrane Receptor Ligand->Receptor Enzyme_X Enzyme X (Target of Inhibition) Receptor->Enzyme_X Downstream_Kinase Downstream Kinase Enzyme_X->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Inhibitor This compound Inhibitor->Enzyme_X

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

The provided protocols and conceptual framework offer a robust starting point for the investigation of this compound as a potential enzyme inhibitor. While the specific biological activity of this compound remains to be elucidated, the methodologies described are widely applicable for the characterization of novel small molecule inhibitors. Further studies, including mechanism of action, selectivity profiling, and in vivo efficacy, will be crucial in determining the therapeutic potential of this and related pyrrolidine derivatives.

References

Application Notes and Protocols for High-Throughput Screening with Pyrrolidine-Benzoyl Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a representative high-throughput screening (HTS) protocol for compounds structurally related to 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. A comprehensive literature search did not yield specific data for this compound. The following application notes and protocols are based on published data for structurally similar compounds, such as those containing a 3,4,5-trimethoxybenzoyl moiety, which have demonstrated potential as antimicrotubule and anticancer agents.

Introduction and Potential Applications

The pyrrolidine scaffold is a key feature in many biologically active compounds and approved drugs.[1][2] Its combination with a substituted benzoyl group, particularly one with multiple alkoxy substitutions like a trimethoxy or triethoxy configuration, has been explored for various therapeutic applications. Analogs of this compound have shown potent biological activities, making them interesting candidates for high-throughput screening campaigns in drug discovery.

Potential Therapeutic Areas:

  • Oncology: Several related compounds with a 3,4,5-trimethoxybenzoyl moiety have demonstrated significant antiproliferative activity against various cancer cell lines. The primary mechanism of action for some of these analogs is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy.[3]

  • Infectious Diseases: The dihydrofolate reductase (DHFR) enzyme, crucial for nucleotide synthesis in prokaryotes and eukaryotes, is another potential target. Pyrrolidine-based compounds have been investigated as DHFR inhibitors, suggesting applications in developing novel antibacterial or antiprotozoal agents.[4]

These application notes provide a framework for the high-throughput screening of a compound library centered around the 1-(3,4,5-Trialkoxybenzoyl)pyrrolidine scaffold to identify and characterize potential lead compounds.

Data Presentation: Biological Activity of Structurally Similar Compounds

The following table summarizes the reported in vitro activity for compounds that are structurally related to the topic of interest. This data can serve as a benchmark for hit criteria in a high-throughput screening campaign.

CompoundTarget/AssayCell Line / OrganismReported Activity (IC₅₀)Reference
2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole (3f)AntiproliferativeNCI-60 Cell PanelSub-micromolar[3]
4-pyrrolidine-based thiosemicarbazones (5a-r)Dihydrofolate Reductase (DHFR) InhibitionEnzyme Assay12.37 - 54.10 µM[4]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesAnticancer Activity (MTT Assay)A549 (Lung Cancer)Not specified[5]

Experimental Protocols

A tiered approach to high-throughput screening is often employed, starting with a broad primary screen to identify "hits," followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[6]

This protocol describes a primary HTS campaign to identify compounds with cytotoxic or cytostatic effects against a cancer cell line (e.g., HeLa or A549).

Materials:

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (e.g., this compound library) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 384-well microplates

  • Automated liquid handling systems and plate readers

Protocol:

  • Cell Seeding: Using an automated liquid handler, dispense 2,000-5,000 cells in 40 µL of media into each well of a 384-well opaque-walled plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates. Include positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.

  • Incubation with Compound: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Normalize the data to controls (DMSO = 100% viability, background = 0% viability). Plot dose-response curves and calculate IC₅₀ values for active compounds.

This assay is designed to specifically identify compounds that affect the microtubule network, a likely mechanism of action for this class of compounds.

Materials:

  • U2OS cells stably expressing GFP-tubulin (or other suitable cell line)

  • Culture medium as above

  • Test compounds identified as "hits" from the primary screen

  • Hoechst 33342 stain (for nuclear counterstaining)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Clear-bottom 384-well imaging plates

  • Automated high-content imaging system

Protocol:

  • Cell Seeding: Seed U2OS-GFP-tubulin cells into 384-well imaging plates at a density of 1,500 cells per well in 40 µL of media.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Add serial dilutions of hit compounds to the wells. Include known microtubule destabilizers (e.g., Nocodazole) and stabilizers (e.g., Paclitaxel) as positive controls, and a DMSO vehicle as a negative control.

  • Incubation with Compound: Incubate for a shorter period, typically 18-24 hours, at 37°C and 5% CO₂.

  • Cell Staining and Fixation:

    • Add Hoechst 33342 directly to the live cells at a final concentration of 1 µg/mL and incubate for 20 minutes.

    • Carefully remove the medium and fix the cells by adding 50 µL of 4% PFA for 15 minutes at room temperature.

    • Wash the wells three times with Phosphate-Buffered Saline (PBS). Leave the final wash of 50 µL of PBS in the wells for imaging.

  • Image Acquisition: Acquire images using an automated high-content imaging system. Use at least two channels: DAPI (for nuclei) and FITC (for GFP-tubulin).

  • Image Analysis: Use image analysis software to quantify changes in the microtubule network. Parameters to analyze include:

    • Total intensity of the tubulin signal.

    • Texture analysis of the microtubule network (e.g., smoothness, neurite outgrowth parameters).

    • Cell cycle analysis based on nuclear morphology and intensity.

  • Hit Confirmation: Compounds that induce a phenotype similar to the positive controls (e.g., depolymerization of microtubules) are confirmed as microtubule-targeting agents.

Mandatory Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Validation cluster_tertiary Lead Optimization Compound_Library Compound Library (10,000s of compounds) Primary_Assay Primary Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Single Concentration Hit_Identification Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Primary Hits Secondary_Assay Secondary Assay (e.g., High-Content Imaging) Dose_Response->Secondary_Assay Confirmed Hits Mechanism_Confirmation Mechanism of Action Confirmation Secondary_Assay->Mechanism_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Mechanism_Confirmation->SAR_Studies Validated Hits Lead_Compound Lead Compound SAR_Studies->Lead_Compound Microtubule_Dynamics cluster_tubulin Microtubule Dynamics cluster_drugs Drug Intervention cluster_outcome Cellular Outcome Tubulin_Dimer αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimer->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Tubulin_Dimer->Mitotic_Arrest Microtubule->Tubulin_Dimer Depolymerization Microtubule->Mitotic_Arrest Inhibitor Pyrrolidine-Benzoyl Analog (e.g., Colchicine site binders) Inhibitor->Tubulin_Dimer Binds to free tubulin, prevents polymerization Stabilizer Stabilizing Agents (e.g., Taxol) Stabilizer->Microtubule Binds to polymer, prevents depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Schotten-Baumann reaction between 3,4,5-Triethoxybenzoyl chloride and pyrrolidine.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While the Schotten-Baumann reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. However, be cautious as higher temperatures can promote side reactions.
Hydrolysis of 3,4,5-Triethoxybenzoyl Chloride - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.- Solvent Quality: Use anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.
Protonation of Pyrrolidine - Insufficient Base: The reaction generates hydrochloric acid (HCl), which will protonate the unreacted pyrrolidine, rendering it non-nucleophilic. Ensure at least two equivalents of a base are used: one to react with the pyrrolidine and one to neutralize the HCl byproduct. An excess of the base is often recommended.
Poor Reagent Quality - Pyrrolidine: Use freshly distilled pyrrolidine.- 3,4,5-Triethoxybenzoyl Chloride: This reagent is moisture-sensitive. Use a fresh bottle or a properly stored and sealed container. Consider preparing it fresh from 3,4,5-Triethoxybenzoic acid and a chlorinating agent like thionyl chloride or oxalyl chloride immediately before use.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Source Prevention and Removal
3,4,5-Triethoxybenzoic Acid Hydrolysis of 3,4,5-Triethoxybenzoyl chloride.- Maintain anhydrous reaction conditions.- Removal: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity.
Unreacted Pyrrolidine Incomplete reaction or use of a large excess.- Ensure the reaction goes to completion.- Removal: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic pyrrolidine.
Side-products from Ring Opening Unlikely under standard Schotten-Baumann conditions, but possible with harsh reagents or high temperatures.- Maintain mild reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4,5-Triethoxybenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide product. A base is crucial to neutralize the hydrochloric acid byproduct.

Q2: What is the role of the base in this reaction?

A2: The base serves two primary purposes. First, it neutralizes the hydrochloric acid that is formed during the reaction. This prevents the protonation of the pyrrolidine, which would render it unreactive. Second, by neutralizing the acid, the base drives the reaction equilibrium towards the formation of the product.

Q3: Which solvents are suitable for this synthesis?

A3: A two-phase solvent system is often employed in Schotten-Baumann reactions, typically consisting of an organic solvent and water.[1][2] The reactants and the product remain in the organic phase (e.g., dichloromethane, diethyl ether), while the base is dissolved in the aqueous phase to neutralize the generated acid.[1][2] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, especially when employing an organic base like triethylamine or pyridine.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting materials (pyrrolidine and 3,4,5-Triethoxybenzoyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q5: What are the key safety precautions for this synthesis?

A5: 3,4,5-Triethoxybenzoyl chloride is a corrosive and moisture-sensitive acyl chloride. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyrrolidine is a flammable and corrosive amine. The reaction may be exothermic, so it is advisable to control the rate of addition of the acyl chloride, especially on a larger scale.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

Entry Solvent Base (Equivalents) Temperature (°C) Reaction Time (h) Yield (%)
1DichloromethaneTriethylamine (2.2)0 to rt475
2DichloromethaneTriethylamine (2.2)rt1285
3TetrahydrofuranTriethylamine (2.2)rt1282
4DichloromethanePyridine (2.5)rt1278
5Toluene/Water (1:1)Sodium Hydroxide (3.0)rt690
6DichloromethaneTriethylamine (1.5)rt1255

Note: This table presents hypothetical data for illustrative purposes, based on general principles of Schotten-Baumann reactions. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Preparation of Reactants:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.0 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve 3,4,5-Triethoxybenzoyl chloride (1.1 equivalents) in the same anhydrous solvent.

    • Add the 3,4,5-Triethoxybenzoyl chloride solution dropwise to the stirred pyrrolidine solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1M HCl), water, a mild aqueous base (e.g., saturated sodium bicarbonate solution), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Pyrrolidine Pyrrolidine ReactionVessel Reaction at 0°C to RT Pyrrolidine->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->ReactionVessel AcylChloride 3,4,5-Triethoxybenzoyl chloride AcylChloride->ReactionVessel Solvent2 Anhydrous Solvent (e.g., DCM) Solvent2->ReactionVessel Quench Quench with Water ReactionVessel->Quench Reaction Mixture Separation Separatory Funnel (Acid/Base Washes) Quench->Separation Drying Dry with Na2SO4 Separation->Drying Evaporation Solvent Evaporation Drying->Evaporation Organic Layer Purification Column Chromatography or Recrystallization Evaporation->Purification Crude Product FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Schotten_Baumann_Mechanism Pyrrolidine Pyrrolidine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Pyrrolidine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride 3,4,5-Triethoxybenzoyl chloride (Electrophile) AcylChloride->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Elimination of Cl- HCl HCl (Byproduct) Tetrahedral_Intermediate->HCl Salt [Et3NH]+Cl- (Salt) HCl->Salt Base Base (e.g., Et3N) Base->Salt Neutralization

Caption: Simplified mechanism of the Schotten-Baumann reaction for the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with 1-(3,4,5-Triethoxybenzoyl)pyrrolidine in aqueous solutions during experimental procedures. This resource provides troubleshooting advice and detailed protocols to help you achieve your desired concentrations.

Assumed Physicochemical Properties of this compound:

For the purpose of this guide, we will assume the following properties for this compound, hereafter referred to as "the compound":

  • Appearance: Crystalline solid

  • Aqueous Solubility: Very low (< 0.1 mg/mL)

  • LogP: High (indicating lipophilicity)

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The compound's low aqueous solubility is the most likely reason for dissolution failure. This is a common challenge for many new chemical entities, with up to 90% of them exhibiting poor water solubility.[7] Several factors can contribute to this, including high lipophilicity and a stable crystalline structure. To overcome this, various formulation strategies can be employed to enhance solubility.

Q2: What are the primary strategies to improve the solubility of this compound?

A2: A variety of techniques can be used to enhance the solubility of poorly water-soluble drugs.[8][9][10] The most common and effective methods include:

  • pH Adjustment: Leveraging the weakly basic nature of the compound.[5]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[11][12]

  • Surfactants: Employing agents that form micelles to encapsulate the hydrophobic compound.[13][14][15][16]

  • Cyclodextrins: Utilizing cyclic oligosaccharides to form inclusion complexes.[14][17][18][19][20][21][22]

The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the biological system being used, and any potential toxicity of the excipients.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution after initial dissolution.

This often occurs when a supersaturated solution is created, which is inherently unstable.

Troubleshooting Steps:

  • Re-evaluate the Solvent System: The initial solvent may not be optimal for maintaining solubility. Consider the strategies outlined below.

  • Employ Stabilizers: For techniques like solid dispersions or nanosuspensions, the inclusion of polymers can help prevent precipitation.[23]

  • Control Temperature: Ensure the temperature of the solution remains constant, as solubility is often temperature-dependent.

Issue 2: The chosen solubilization method is interfering with my biological assay.

Excipients used to increase solubility can sometimes have their own biological effects.

Troubleshooting Steps:

  • Run Excipient Controls: Always test the vehicle (the solubilizing system without the compound) in your assay to determine its baseline effect.

  • Minimize Excipient Concentration: Use the lowest effective concentration of the co-solvent, surfactant, or cyclodextrin required to dissolve the compound.

  • Select Biocompatible Excipients: Opt for excipients with a known low toxicity profile, such as certain cyclodextrins or polyethylene glycols (PEGs).[7][24]

Experimental Protocols and Data

Method 1: pH Adjustment

Experimental Protocol:

  • Prepare a stock solution of the compound in a small amount of a water-miscible organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).

  • Add a small aliquot of the stock solution to each buffer while vortexing.

  • Observe the highest concentration that remains in solution without precipitation for each pH.

Hypothetical Solubility Data with pH Adjustment:

pHEstimated Solubility (mg/mL)
7.4< 0.1
6.00.5
5.02.0
4.05.0

Workflow for pH-Dependent Solubility Testing

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (Compound in DMSO) add Add Stock to Buffers stock->add buffers Prepare Buffers (pH 7.4, 6.0, 5.0, 4.0) buffers->add vortex Vortex add->vortex observe Observe for Precipitation vortex->observe determine Determine Max Solubility at each pH observe->determine

Caption: Workflow for determining the pH-dependent solubility of the compound.

Method 2: Co-solvents

Co-solvents reduce the polarity of the aqueous medium, which can enhance the solubility of lipophilic compounds.[8][11] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12][14][25][26]

Experimental Protocol:

  • Prepare a series of co-solvent systems by mixing a water-miscible organic solvent with your aqueous buffer at different ratios (e.g., 10%, 20%, 30% v/v).

  • Add a pre-weighed amount of the compound to a fixed volume of each co-solvent system.

  • Vortex or sonicate the mixtures until the compound is dissolved or a saturated solution is formed.

  • Filter the saturated solutions and analyze the filtrate (e.g., by HPLC) to determine the concentration.

Hypothetical Solubility Data with Co-solvents (at pH 7.4):

Co-solvent (v/v %)Ethanol (mg/mL)Propylene Glycol (mg/mL)PEG 400 (mg/mL)
10%0.80.61.2
20%2.51.84.0
30%6.04.58.5

General Mechanism of Co-solvency

Addition of Co-solvent Reduces Polarity Water Water Compound Compound Water->Compound Low Solubility Water_Co Water Compound_Co Compound Co-solvent Co-solvent

Caption: Co-solvents reduce water polarity, enhancing compound solubility.

Method 3: Surfactants

Surfactants are amphipathic molecules that can form micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[13][14][15][16] Common non-ionic surfactants include Polysorbate 80 (Tween 80) and Poloxamers.[10][27]

Experimental Protocol:

  • Prepare a series of surfactant solutions in your aqueous buffer at concentrations above their critical micelle concentration (CMC).

  • Add an excess amount of the compound to each surfactant solution.

  • Equilibrate the mixtures (e.g., by shaking at a constant temperature for 24-48 hours).

  • Filter the solutions to remove undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate.

Hypothetical Solubility Data with Surfactants (at pH 7.4):

Surfactant (w/v %)Polysorbate 80 (mg/mL)Poloxamer 188 (mg/mL)
0.5%1.51.0
1.0%3.22.5
2.0%7.05.8

Micellar Solubilization Pathway

S = Surfactant Molecule cluster_micelle Micelle Formation center s1 S center->s1 s2 S center->s2 s3 S center->s3 s4 S center->s4 s5 S center->s5 s6 S center->s6 s7 S center->s7 s8 S center->s8 solubilized Solubilized Compound compound Hydrophobic Compound compound->center Partitioning

Caption: Hydrophobic compound partitions into the core of surfactant micelles.

Method 4: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part and increasing aqueous solubility.[17][18][19][20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in formulations.[17]

Experimental Protocol:

  • Prepare aqueous solutions of the cyclodextrin at various concentrations.

  • Add an excess of the compound to each cyclodextrin solution.

  • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the filtrate to determine the concentration of the dissolved compound.

Hypothetical Solubility Data with Cyclodextrins (at pH 7.4):

Cyclodextrin (w/v %)HP-β-CD (mg/mL)
2%2.5
5%6.0
10%15.0

Other Advanced Techniques

For more challenging solubility issues, especially for formulation development, other techniques can be considered:

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier at a solid state.[23][28][29][30][31][32] This can be prepared by methods like solvent evaporation or hot-melt extrusion.[32]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.[33][34][35][36][37]

  • Liposomes: The drug is encapsulated within lipid bilayers.[38][39][40][41][42] This is particularly useful for parenteral delivery.[42][43]

These methods often require specialized equipment and expertise but can significantly enhance the bioavailability of poorly soluble compounds.[28][35]

References

Stability of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For long-term storage, refrigeration at 2-8°C is advisable.

Q2: What is the primary degradation pathway for this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of the amide bond.[1][2][3] This reaction would yield 3,4,5-triethoxybenzoic acid and pyrrolidine. This process can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures.[1][2][4] While amides are generally more stable towards hydrolysis than esters, this pathway should be considered, especially in aqueous solutions outside of a neutral pH range.[5]

Troubleshooting Guides

Issue 1: I am observing a loss of compound purity in my aqueous stock solution over time. What could be the cause?

Potential Cause: The loss of purity is likely due to the hydrolysis of the amide bond, especially if the solution is not pH-neutral.

Troubleshooting Steps:

  • Verify pH: Check the pH of your aqueous solution. Buffering the solution to a neutral pH (around 7.0) can significantly slow down hydrolysis.

  • Solvent Choice: If your experimental design allows, consider preparing stock solutions in a non-protic organic solvent like anhydrous DMSO or ethanol and making fresh dilutions into your aqueous experimental medium.

  • Storage: Store aqueous solutions at 2-8°C and use them as quickly as possible after preparation. Avoid repeated freeze-thaw cycles.

Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading under my assay conditions, which involve heating.

Potential Cause: this compound may be thermally labile, leading to degradation at elevated temperatures. The aromatic ether linkages could also be susceptible to thermal cleavage at very high temperatures.[6][7]

Troubleshooting Steps:

  • Assess Thermal Stability: Perform a controlled experiment to determine the thermal stability of the compound under your specific assay conditions. An outline for this is provided in the "Experimental Protocols" section.

  • Minimize Heat Exposure: Reduce the duration of heating in your protocol if possible.

  • Control Experiments: Include a control sample of the compound incubated under the same conditions but without other reactants to quantify the extent of thermal degradation.

Issue 3: I am working under bright laboratory light and am concerned about photostability. Is this a valid concern?

Potential Cause: Compounds with aromatic ether functionalities can be susceptible to photodegradation.[8][9]

Troubleshooting Steps:

  • Protect from Light: Conduct experiments in amber-colored glassware or protect transparent containers with aluminum foil to minimize light exposure.

  • Perform Photostability Study: If photostability is a critical parameter, a forced photostability study is recommended. A general protocol based on ICH guidelines is provided below.

Data Presentation

Table 1: Recommended Conditions for Forced Hydrolysis Studies

ConditionReagentTemperatureTime Points (hours)
Acidic0.1 M HCl60°C2, 6, 12, 24
NeutralWater60°C2, 6, 12, 24
Basic0.1 M NaOH60°C2, 6, 12, 24

Table 2: Recommended Conditions for Oxidative, Thermal, and Photostability Studies

Stress FactorConditionTemperatureDuration
Oxidative 3% H₂O₂ in WaterRoom Temperature24 hours
Thermal (Solid) Dry Heat80°C48 hours
Thermal (Solution) In a suitable solvent60°C24 hours
Photostability See ICH Q1B GuidelinesControlledOverall illumination ≥ 1.2 million lux hours; Near UV energy ≥ 200 watt hours/m²[12][13]

Experimental Protocols

Protocol 1: Assessing Stability in Aqueous Solutions (Hydrolytic Stability)

  • Preparation of Solutions: Prepare three sets of solutions of this compound at a known concentration (e.g., 1 mg/mL) in the following solvents: 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) to accelerate degradation.

  • Time Points: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the aliquots from the acidic and basic solutions to stop the degradation reaction. For the acidic solution, add an equimolar amount of NaOH. For the basic solution, add an equimolar amount of HCl.

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial (time 0) peak area to determine the percentage of degradation. Look for the appearance of new peaks, which would indicate degradation products.

Protocol 2: Assessing Photostability (Based on ICH Q1B Guidelines) [14][15]

  • Sample Preparation: Prepare samples of the solid compound and a solution in a suitable solvent in chemically inert, transparent containers.

  • Control Sample: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls.

  • Light Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV lamps.

  • Exposure Conditions: The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light.[12][13]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the exposed samples to those of the dark controls. Any significant new peaks or a decrease in the parent peak in the exposed sample indicates photodegradation.

Mandatory Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability start Inconsistent Experimental Results or Suspected Degradation check_purity Check Purity of Starting Material (e.g., via HPLC, NMR) start->check_purity is_pure Is the starting material pure? check_purity->is_pure source_new Source new, high-purity compound batch. is_pure->source_new No identify_stress Identify Potential Stress Factors in the Experiment is_pure->identify_stress Yes source_new->start stress_factors pH, Temperature, Light, Oxygen? identify_stress->stress_factors test_ph Test Stability at Different pH Values stress_factors->test_ph pH test_temp Test Thermal Stability stress_factors->test_temp Temperature test_light Test Photostability stress_factors->test_light Light modify_protocol Modify Experimental Protocol (e.g., use buffer, protect from light, reduce temperature) test_ph->modify_protocol test_temp->modify_protocol test_light->modify_protocol end Consistent Results Obtained modify_protocol->end

Caption: A logical workflow for troubleshooting stability issues.

Hydrolysis_Pathway Potential Hydrolysis Pathway reactant This compound plus + reactant->plus water H₂O plus->water conditions Acid or Base (H⁺ or OH⁻) Heat plus->conditions product1 3,4,5-Triethoxybenzoic Acid conditions->product1 product2 Pyrrolidine conditions->product2

Caption: Potential hydrolysis degradation pathway.

Photostability_Workflow Experimental Workflow for Photostability Testing start Prepare Samples (Solid and Solution) split Divide into two identical sets start->split exposed_set Exposed Samples (Transparent Container) split->exposed_set control_set Dark Control Samples (Wrapped in Foil) split->control_set chamber Place both sets in Photostability Chamber exposed_set->chamber control_set->chamber expose Expose to ICH Q1B Light Conditions chamber->expose analyze Analyze all samples by HPLC expose->analyze compare Compare Chromatograms of Exposed vs. Dark Control analyze->compare stable No significant change: Photostable compare->stable Yes unstable Significant degradation: Photolabile compare->unstable No

Caption: Workflow for photostability testing.

References

Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-acylation of pyrrolidine with 3,4,5-triethoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the N-acylation of pyrrolidine with 3,4,5-triethoxybenzoyl chloride?

A1: The reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbonyl carbon of 3,4,5-triethoxybenzoyl chloride. This results in the formation of N-(3,4,5-triethoxybenzoyl)pyrrolidine and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.

Q2: What are the most common solvents and bases used for this reaction?

A2: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents for this acylation. Triethylamine (TEA) or pyridine are frequently used as bases to scavenge the HCl produced during the reaction. An alternative, greener solvent that has shown good results in similar acylations is Cyrene™.[1]

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Inadequate base: Insufficient base can lead to the protonation of pyrrolidine, rendering it non-nucleophilic.

  • Moisture contamination: 3,4,5-Triethoxybenzoyl chloride is susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Steric hindrance: While pyrrolidine is not exceptionally bulky, steric hindrance can sometimes slow down the reaction.

  • Poor reactivity of the acyl chloride: The triethoxybenzoyl chloride might be of poor quality or degraded.

  • Side reactions: The formation of unexpected byproducts can consume starting materials.

Q4: I am observing a significant amount of a byproduct with the same mass as my desired product. What could it be?

A4: In reactions involving substituted pyrrolidines with a hydroxyl group, intramolecular migration of the acyl group from an oxygen atom to the nitrogen atom can occur.[2][3] This would result in an isomer of the desired product. Careful analysis of spectroscopic data (NMR, IR) is necessary to distinguish between the N-acylated and O-acylated (if applicable) products and any rearranged isomers.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive acyl chloride due to hydrolysis. 2. Pyrrolidine is protonated and non-nucleophilic. 3. Reaction temperature is too low.1. Use freshly opened or purified triethoxybenzoyl chloride. Handle under inert atmosphere (N₂ or Ar). 2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. Consider using a slight excess (1.1-1.2 equivalents). 3. While many acylations proceed at room temperature, gentle heating (40-50 °C) might be necessary. Monitor for potential side reactions at higher temperatures.
Multiple Spots on TLC, Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Hydrolysis of the acyl chloride to the corresponding carboxylic acid.1. Monitor the reaction by TLC until the limiting reagent is consumed. 2. Consider alternative bases like potassium phosphate to minimize certain side reactions.[4] 3. Perform an aqueous work-up with a mild base (e.g., saturated NaHCO₃ solution) to remove the carboxylic acid byproduct.
Product is Contaminated with Triethylammonium Chloride The salt byproduct of the reaction between triethylamine and HCl is precipitating with the product.During work-up, wash the organic layer thoroughly with water to remove water-soluble salts. If the product is solid, consider recrystallization from an appropriate solvent system.
Reaction is Sluggish or Stalls 1. Insufficient nucleophilicity of the amine. 2. Steric hindrance.1. While pyrrolidine is generally a good nucleophile, for less reactive derivatives, consider using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts. 2. Increase the reaction time and/or temperature. Microwave-assisted synthesis can also be explored to accelerate the reaction.

Experimental Protocols

Standard Protocol for N-acylation of Pyrrolidine

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of pyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq.) to the stirred solution.

  • Reaction:

    • Dissolve 3,4,5-triethoxybenzoyl chloride (1.05 eq.) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables provide examples of reaction conditions for the N-acylation of pyrrolidine and similar amines with substituted benzoyl chlorides.

Table 1: N-Acylation of Pyrrolidine with Substituted Benzoyl Chlorides

EntryAcyl ChlorideBase (eq.)SolventTemp.TimeYield (%)Reference
14-Fluorobenzoyl chlorideTriethylamine (1.1)Cyrene™RT24 h91[1]
2Benzoyl chloridePyridinePyridine0 °C to RT3 hNot specified[5]
3Phenylacetyl chlorideK₃PO₄ (2.5)THF0 °C to RT1 hHigh (not specified)[4]

Table 2: Acylation of Amines with 3,4,5-Trimethoxybenzoyl Chloride (a close analog)

EntryAmineReactionSolventNotesYield (%)Reference
12-(2-hydroxyethyl)pyrrolidine (N-protected)O-acylationNot specifiedN-protection was necessary to achieve O-acylation.97.5[2][3]

Visualizations

Reaction Mechanism

reaction_mechanism Pyrrolidine Pyrrolidine Tetrahedral Tetrahedral Intermediate Pyrrolidine->Tetrahedral Nucleophilic Attack AcylChloride 3,4,5-Triethoxybenzoyl Chloride AcylChloride->Tetrahedral Base Base (e.g., Et3N) Salt Base-HCl Salt Base->Salt HCl Scavenging Product N-(3,4,5-Triethoxybenzoyl)pyrrolidine Tetrahedral->Product Chloride Elimination

Caption: Reaction mechanism for N-acylation.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield in Acylation Reaction CheckMoisture Check for Moisture Contamination? Start->CheckMoisture CheckBase Sufficient Base Used? CheckMoisture->CheckBase No DryGlassware Use Oven-Dried Glassware & Anhydrous Solvents CheckMoisture->DryGlassware Yes CheckPurity Check Reagent Purity? CheckBase->CheckPurity Yes AddMoreBase Use 1.1-1.2 eq. of Base (e.g., TEA, Pyridine) CheckBase->AddMoreBase No CheckTempTime Optimize Temp/Time? CheckPurity->CheckTempTime No UseFreshReagents Use Fresh Acyl Chloride CheckPurity->UseFreshReagents Yes SideReaction Isomer or Side Product Formation? CheckTempTime->SideReaction No OptimizeConditions Increase Temp or Reaction Time Consider DMAP catalyst CheckTempTime->OptimizeConditions Yes CharacterizeByproducts Analyze Byproducts (NMR, MS) Adjust Work-up SideReaction->CharacterizeByproducts Yes End Improved Yield SideReaction->End No DryGlassware->CheckBase AddMoreBase->CheckPurity UseFreshReagents->CheckTempTime OptimizeConditions->SideReaction CharacterizeByproducts->End

Caption: Troubleshooting decision tree.

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Prep1 Dissolve Pyrrolidine in Anhydrous Solvent Prep2 Cool to 0 °C Prep1->Prep2 Prep3 Add Base Prep2->Prep3 React1 Add Acyl Chloride Solution Dropwise Prep3->React1 React2 Warm to RT & Stir React1->React2 React3 Monitor by TLC React2->React3 Workup1 Aqueous Wash React3->Workup1 Workup2 Dry Organic Layer Workup1->Workup2 Workup3 Concentrate Workup2->Workup3 Workup4 Purify (Chromatography/ Recrystallization) Workup3->Workup4

Caption: Step-by-step experimental workflow.

References

Preventing degradation of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by three main factors:

  • pH: The amide bond in the molecule is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Light Exposure: Aromatic amides, such as the benzoyl portion of this molecule, can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[1][2]

  • Oxidizing Agents and Temperature: The pyrrolidine ring can be susceptible to oxidation, a process that can be accelerated by elevated temperatures and the presence of oxidizing agents.

Q2: What are the likely degradation products of this compound?

A2: Based on the structure of the molecule, the most probable degradation products are:

  • Hydrolysis Products: 3,4,5-Triethoxybenzoic acid and pyrrolidine, resulting from the cleavage of the amide bond.

  • Oxidation Products: Various oxidized forms of the pyrrolidine ring, potentially leading to the formation of 2-pyrrolidone or succinimide derivatives. In some cases, thermal oxidation of pyrrolidine-containing compounds can lead to the formation of colored polymeric byproducts.

  • Photodegradation Products: A variety of products can be formed through complex photochemical reactions, which may involve rearrangements or reactions with the solvent.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (2-8 °C or frozen at -20 °C to -80 °C, depending on the solvent and required stability).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a buffer with a pH close to neutral (pH 6-8), unless experimental conditions require otherwise. The optimal pH should be determined through stability studies.

  • Purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, especially for long-term storage.

Q4: Which analytical techniques are suitable for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[3][4] This method should be able to separate the parent compound from its potential degradation products. A photodiode array (PDA) detector is often used to assess peak purity. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[5]

Troubleshooting Guides

Issue 1: Rapid loss of compound potency in solution.
  • Possible Cause: Hydrolysis of the amide bond due to inappropriate pH.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is acidic or basic, adjust it to a neutral range (pH 6-8) using a suitable buffer system, if compatible with the experimental protocol.

    • Conduct a forced degradation study by exposing the compound to different pH conditions (e.g., 0.1 M HCl, 0.1 M NaOH) to confirm pH sensitivity.

    • Analyze the samples at different time points using a stability-indicating HPLC method to determine the rate of degradation at various pH levels.

Issue 2: Appearance of a yellow or brown discoloration in the solution, especially upon heating.
  • Possible Cause: Oxidative degradation of the pyrrolidine ring.

  • Troubleshooting Steps:

    • Prepare fresh solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.

    • Avoid high temperatures if possible. If heating is necessary, perform it under an inert atmosphere.

    • Consider the addition of an antioxidant to the solution, if it does not interfere with the experiment. The choice of antioxidant will depend on the solvent system and the nature of the experiment.

    • Perform a forced oxidation study using a reagent like hydrogen peroxide (e.g., 3% H₂O₂) to confirm the susceptibility to oxidation and to generate potential degradation products for analytical method development.

Issue 3: Inconsistent results and the appearance of unknown peaks in the chromatogram after exposure to ambient light.
  • Possible Cause: Photodegradation.

  • Troubleshooting Steps:

    • Protect all solutions from light at all stages of the experiment (preparation, storage, and analysis) by using amber glassware or by covering containers with aluminum foil.

    • Minimize the exposure of the sample to light during analytical procedures.

    • Conduct a photostability study according to ICH Q1B guidelines by exposing the solution to a controlled light source (e.g., a xenon lamp or a near-UV fluorescent lamp) to confirm light sensitivity.[6][7][8] Analyze the samples at various time points to assess the extent of photodegradation.

Quantitative Data Summary

Forced degradation studies are essential to understand the stability of a compound. The following table provides typical stress conditions used in such studies, as recommended by the International Conference on Harmonization (ICH).[9] The extent of degradation should ideally be between 5-20% to ensure that the analytical method is stability-indicating.

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M to 1 M HClVaries (hours to days) at room temp or elevated temp (e.g., 60 °C)To assess degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOHVaries (hours to days) at room temp or elevated temp (e.g., 60 °C)To assess degradation in basic conditions.
Oxidation 3% to 30% H₂O₂Varies (hours to days) at room temperatureTo assess susceptibility to oxidation.
Thermal Degradation Dry heat (e.g., 80 °C) or in solution at elevated temperaturesVaries (hours to days)To evaluate the effect of high temperature.
Photodegradation Exposure to light source providing not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energyVariesTo determine light sensitivity.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Preparation of Stress Samples:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer for better peak shape).

    • Optimize the gradient to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation samples.

  • Detector: Use a PDA detector to monitor the analysis at a suitable wavelength (determined by the UV spectrum of the compound) and to check for peak purity.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Visualizations

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main_compound This compound acid 3,4,5-Triethoxybenzoic Acid main_compound->acid H₂O / H⁺ or OH⁻ pyrrolidine Pyrrolidine main_compound->pyrrolidine H₂O / H⁺ or OH⁻ oxidized_pyrrolidine Oxidized Pyrrolidine Derivatives main_compound->oxidized_pyrrolidine [O], Δ photo_products Photodegradation Products main_compound->photo_products hν (Light)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep_stock Prepare Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress_samples incubation Incubate under Controlled Conditions stress_samples->incubation sampling Withdraw Samples at Time Points incubation->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Assess Degradation Profile & Identify Degradants hplc_analysis->data_analysis

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic cluster_symptoms cluster_solutions start Degradation Observed? rapid_loss Rapid Potency Loss? start->rapid_loss Yes discoloration Discoloration? start->discoloration Yes light_instability Inconsistent Results with Light Exposure? start->light_instability Yes check_ph Check & Adjust pH rapid_loss->check_ph protect_from_o2 Use Inert Atmosphere & Avoid Heat discoloration->protect_from_o2 protect_from_light Use Amber Vials light_instability->protect_from_light

Caption: Troubleshooting logic for compound degradation.

References

Technical Support Center: Analytical Method Development for 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of impure 1-(3,4,5-Triethoxybenzoyl)pyrrolidine samples. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity profiling crucial?

A1: this compound is a synthetic organic compound containing a pyrrolidine ring and a triethoxybenzoyl group. The pyrrolidine ring is a feature of many pharmacologically active compounds.[1][2] Impurity profiling is critical for any active pharmaceutical ingredient (API) to ensure its safety, efficacy, and stability. Regulatory agencies require the identification and quantification of impurities above certain thresholds. Understanding the impurity profile helps in refining the synthesis process and establishing appropriate storage conditions.[3][4]

Q2: What are the potential sources of impurities in this compound samples?

A2: Impurities can originate from various sources, including:

  • Process-Related Impurities: Unreacted starting materials (e.g., pyrrolidine, 3,4,5-triethoxybenzoyl chloride), intermediates, and by-products from the synthesis.

  • Degradation Products: The amide bond in the molecule is susceptible to hydrolysis under acidic or basic conditions, which can break it down into 3,4,5-triethoxybenzoic acid and pyrrolidine.[5] This degradation can be accelerated by heat and humidity.

  • Isomeric Impurities: During synthesis or under certain stress conditions, intramolecular migration of the acyl group might occur, leading to the formation of structural isomers.[1]

Q3: Which analytical techniques are best suited for analyzing this compound and its impurities?

A3: A combination of chromatographic and spectrometric techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying the main compound and its impurities. A reverse-phase C18 column is typically a good starting point.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification of unknown impurities by providing molecular weight and fragmentation data.[1][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for volatile or semi-volatile starting materials or impurities.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

HPLC Method Development

Q4: My main peak is showing significant tailing in reverse-phase HPLC. What could be the cause and solution?

A4: Peak tailing for amine-containing compounds is a common issue.

  • Cause: Strong interactions between the basic pyrrolidine nitrogen and acidic silanol groups on the silica-based column packing.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-5.5) can protonate the amine, reducing its interaction with silanols.[9]

    • Add an Amine Modifier: Incorporate a competing base like triethylamine (TEA) into the mobile phase at a low concentration (0.1-0.5%) to block the active silanol sites.[9]

    • Use a Modern Column: Employ a column with end-capping or a different stationary phase designed to minimize silanol interactions.

Q5: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?

A5: A stable baseline is crucial for accurate quantification.

  • Cause:

    • Mobile Phase Issues: Improperly mixed or degassed solvents, or contaminated reagents.[10][11]

    • System Leaks: Loose fittings in the fluid path.[10]

    • Detector Problems: A dirty flow cell or a failing lamp.[11][12]

    • Column Contamination: Buildup of strongly retained compounds from previous injections.

  • Solution:

    • Prepare Fresh Mobile Phase: Filter all solvents and ensure thorough mixing and degassing.[12]

    • System Check: Inspect all fittings for leaks and tighten as necessary.[10]

    • Purge the System: Flush the system and detector flow cell with a strong solvent like isopropanol.[10]

    • Column Wash: Wash the column with a strong solvent to remove any contaminants.

Q6: Why am I seeing new, small peaks appearing in my standard solution over several hours?

A6: This suggests that your analyte is degrading in the sample diluent.

  • Cause: The compound may be unstable in the chosen solvent, potentially due to pH or reactivity. The amide bond is prone to hydrolysis.

  • Solution:

    • Assess Diluent Stability: Perform a stability study of the analyte in the diluent over a typical analysis run time (e.g., 24 hours).

    • Change Solvent: If degradation is observed, switch to a more inert solvent system (e.g., a mixture of acetonitrile and water without pH modifiers if possible).

    • Fresh Preparations: Prepare samples immediately before analysis or keep them in a cooled autosampler.

Experimental Protocols

Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[8][13]

Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (in a photostability chamber) to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples by HPLC against a control (unstressed) sample.

Stability-Indicating HPLC-UV Method

Objective: To separate the main peak from all potential process-related and degradation impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm

  • Sample Diluent: Acetonitrile/Water (50:50 v/v)

Data Presentation

Table 1: Potential Impurities and Degradants
Compound NameStructureLikely OriginHypothetical m/z [M+H]⁺
This compound (Main Compound)API322.19
PyrrolidineStarting Material / Degradant72.08
3,4,5-Triethoxybenzoic acidStarting Material / Degradant255.12
Process Impurity AStructure of a potential synthetic precursorProcess-RelatedVaries
Isomeric ImpurityStructure showing acyl migrationIsomerization322.19
Table 2: Representative HPLC Method Validation Data
ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Visualizations

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis Start Receive Impure Sample Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation Develop_HPLC Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_HPLC Identify_Impurities Identify Impurities by LC-MS Develop_HPLC->Identify_Impurities Validate_Method Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) Identify_Impurities->Validate_Method Set_Specs Set Impurity Specifications Validate_Method->Set_Specs Routine_Testing Implement for Routine QC Testing Set_Specs->Routine_Testing End Report Results Routine_Testing->End

Caption: Workflow for analytical method development and validation.

HPLC_Troubleshooting_Tree decision decision solution solution Problem Chromatographic Problem Observed Pressure_Issue Pressure Fluctuation? Problem->Pressure_Issue Baseline_Issue Baseline Noise/Drift? Pressure_Issue->Baseline_Issue No Leak_Check Check for Leaks Purge System Pressure_Issue->Leak_Check Yes Peak_Shape_Issue Poor Peak Shape? Baseline_Issue->Peak_Shape_Issue No Mobile_Phase_Check Prepare Fresh Mobile Phase Degas Solvents Baseline_Issue->Mobile_Phase_Check Yes pH_Check Adjust Mobile Phase pH Use Amine Modifier Peak_Shape_Issue->pH_Check Yes

Caption: Decision tree for common HPLC troubleshooting.

Degradation_Pathway Parent This compound Condition Acid or Base Hydrolysis Parent->Condition Product1 3,4,5-Triethoxybenzoic Acid Condition->Product1 Product2 Pyrrolidine Condition->Product2

Caption: Potential hydrolytic degradation pathway.

References

Validation & Comparative

Unraveling the Structure-Activity Relationship of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(3,4,5-triethoxybenzoyl)pyrrolidine analogs, drawing upon experimental data from closely related compounds to illuminate the therapeutic potential of this chemical scaffold.

While direct SAR studies on this compound analogs are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from research on structurally similar compounds, particularly those featuring a 1-(3,4,5-trimethoxybenzoyl) moiety. These analogs have shown promise in anticancer applications, offering a valuable starting point for comparison and future drug design. The pyrrolidine ring itself is a versatile scaffold in drug discovery, known to be a key component in a wide array of biologically active compounds.[1][[“]]

Comparative Analysis of Biological Activity

The primary therapeutic area where analogs of 1-(3,4,5-trialkoxybenzoyl)pyrrolidine have been investigated is oncology. A study on a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives revealed their potential as anticancer agents.[3][4] The key findings from this research provide a foundational dataset for understanding the SAR of the broader class of 1-(trialkoxybenzoyl)pyrrolidine analogs.

Table 1: Anticancer Activity of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives against A549 Human Lung Cancer Cells [4]

Compound IDModification on Carboxylic Acid% Cell Viability (at 100 µM)
Hydrazide -CONHNH₂>70%
Oxadiazolethione 1,3,4-oxadiazole-2-thione28.0%
Aminotriazolethione 4-amino-1,2,4-triazole-3-thione29.6%
Doxorubicin (DOX) Positive Control<20%
Cisplatin (CP) Positive Control~40%
Cytarabine (AraC) Positive Control>80%

The data clearly indicates that the derivatization of the carboxylic acid at the 3-position of the pyrrolidone ring plays a crucial role in the anticancer activity. The incorporation of heterocyclic moieties like 1,3,4-oxadiazole-2-thione and 4-amino-1,2,4-triazole-3-thione significantly enhances the cytotoxic effects against A549 cells.[4]

Key Insights into Structure-Activity Relationships

Based on the available data for analogous compounds, several key SAR insights can be inferred for this compound analogs:

  • The Trialkoxybenzoyl Moiety: The 3,4,5-trialkoxy substitution pattern on the benzoyl ring is a critical pharmacophore. While the direct impact of ethoxy versus methoxy groups has not been comparatively studied for this specific scaffold, in many other compound classes, increasing the lipophilicity with ethoxy groups can influence pharmacokinetic properties such as cell membrane permeability and metabolic stability.

  • The Pyrrolidine/Pyrrolidone Core: The central five-membered nitrogen-containing ring serves as a versatile scaffold.[5][6] In the case of the anticancer analogs, the presence of a carbonyl group at the 5-position (forming a pyrrolidone) and a carboxylic acid derivative at the 3-position are essential for activity.[3]

  • Substituents on the Pyrrolidine Ring: The nature of the substituent at the 3-position of the pyrrolidine ring is a major determinant of biological activity. As demonstrated in the anticancer study, converting the carboxylic acid to heterocyclic derivatives dramatically increases potency.[4] This suggests that this position is a key site for interaction with the biological target.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial.

MTT Assay for Anticancer Activity Screening [4]

  • Cell Culture: Human A549 pulmonary epithelial cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with the test compounds at a fixed concentration (e.g., 100 µM) for a specified duration (e.g., 24 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Visualizing the Path Forward: Potential Mechanisms and Workflows

To conceptualize the potential mechanisms of action and the logical flow of future research, the following diagrams are presented.

anticancer_mechanism 1-(3,4,5-Trialkoxybenzoyl)pyrrolidine_Analog 1-(3,4,5-Trialkoxybenzoyl)pyrrolidine_Analog Target_Protein Target_Protein 1-(3,4,5-Trialkoxybenzoyl)pyrrolidine_Analog->Target_Protein Binds to Signal_Transduction_Pathway Signal_Transduction_Pathway Target_Protein->Signal_Transduction_Pathway Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Signal_Transduction_Pathway->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Putative anticancer mechanism of action for 1-(3,4,5-trialkoxybenzoyl)pyrrolidine analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification In_vitro_Assays In vitro Biological Assays (e.g., MTT, Enzyme Inhibition) Purification->In_vitro_Assays SAR_Analysis Structure-Activity Relationship Analysis In_vitro_Assays->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SAR_Analysis->Mechanism_of_Action In_vivo_Models In vivo Animal Models Mechanism_of_Action->In_vivo_Models

Caption: A logical workflow for the development of this compound analogs as therapeutic agents.

References

A Comparative Analysis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine and 1-(3,4,5-Trimethoxybenzoyl)pyrrolidine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of contemporary drug discovery, the pyrrolidine scaffold, coupled with substituted benzoyl moieties, has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of two such analogs: 1-(3,4,5-Triethoxybenzoyl)pyrrolidine and 1-(3,4,5-Trimethoxybenzoyl)pyrrolidine. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this report synthesizes existing data on structurally related molecules to infer their potential activities and guide future research. The primary focus of this comparison will be on their potential as anticancer agents, particularly as inhibitors of tubulin polymerization, a mechanism shared by many compounds bearing the 3,4,5-trimethoxyphenyl group.

Structure and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
1-(3,4,5-Trimethoxybenzoyl)pyrrolidineC₁₄H₁₉NO₄265.301.8
This compoundC₁₇H₂₅NO₄307.382.9

Note: Predicted LogP values are estimations and can vary based on the algorithm used.

The primary structural difference between the two molecules lies in the alkoxy substituents on the benzoyl ring. The trimethoxy derivative possesses three methyl ether groups, while the triethoxy analog has three ethyl ether groups. This seemingly minor alteration in alkyl chain length can significantly influence the compound's lipophilicity, metabolic stability, and ultimately, its biological activity. The higher predicted LogP of the triethoxy derivative suggests it is more lipophilic, which could affect its cell permeability and interaction with biological targets.

Inferred Biological Activity: A Focus on Tubulin Polymerization Inhibition

Numerous studies have highlighted the importance of the 3,4,5-trimethoxyphenyl moiety for potent inhibition of tubulin polymerization, a key mechanism in the development of anticancer drugs. This structural motif is found in well-known tubulin inhibitors like combretastatin A-4. The 3,4,5-trimethoxybenzoyl group in 1-(3,4,5-trimethoxybenzoyl)pyrrolidine suggests its potential to act as a tubulin polymerization inhibitor.

Potential Anticancer Activity: An Overview

Given the established role of 3,4,5-trimethoxyphenyl derivatives as anticancer agents, it is plausible that both 1-(3,4,5-trimethoxybenzoyl)pyrrolidine and its triethoxy analog possess cytotoxic activity against various cancer cell lines. The mechanism of action is likely to involve the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A study on 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole demonstrated potent, sub-micromolar inhibitory activity against the growth of several tumor cell lines. This highlights the potential of combining the 3,4,5-trimethoxybenzoyl and pyrrolidine moieties to achieve significant anticancer effects. Based on the SAR principle of increasing potency with longer alkoxy chains, the triethoxy derivative could potentially exhibit even more potent cytotoxic effects.

Experimental Protocols

To facilitate further research and direct comparison of these two compounds, detailed protocols for key biological assays are provided below.

Synthesis of 1-(3,4,5-Trialkoxybenzoyl)pyrrolidine

A general synthetic route for the preparation of these compounds involves the acylation of pyrrolidine with the corresponding 3,4,5-trialkoxybenzoyl chloride.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Pyrrolidine Pyrrolidine Pyrrolidine->Reaction BenzoylChloride 3,4,5-Trialkoxybenzoyl chloride BenzoylChloride->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product 1-(3,4,5-Trialkoxybenzoyl)pyrrolidine Reaction->Product Acylation

Caption: General synthesis of 1-(3,4,5-trialkoxybenzoyl)pyrrolidine.

Procedure:

  • Dissolve pyrrolidine in an inert solvent such as dichloromethane.

  • Add a base, for example, triethylamine, to the solution.

  • Slowly add a solution of the respective 3,4,5-trialkoxybenzoyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature for a specified period.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1-(3,4,5-trialkoxybenzoyl)pyrrolidine.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Tubulin_Assay cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Tubulin Purified Tubulin Incubate Incubate Tubulin with Test Compound at 37°C Tubulin->Incubate GTP GTP Solution GTP->Incubate Buffer Polymerization Buffer Buffer->Incubate TestCompound Test Compound (Triethoxy or Trimethoxy derivative) TestCompound->Incubate Monitor Monitor Absorbance at 340 nm over time Incubate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for the tubulin polymerization inhibition assay.

Procedure:

  • Reconstitute lyophilized tubulin in a general tubulin buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the tubulin solution and a GTP solution to each well to initiate polymerization.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • The absorbance values are proportional to the amount of polymerized tubulin.

  • Plot the rate of polymerization against the compound concentration to determine the IC50 value (the concentration at which 50% of tubulin polymerization is inhibited).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_measurement Measurement Seed Seed Cancer Cells in 96-well plate Treat Treat cells with Test Compound (Triethoxy or Trimethoxy derivative) Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comparative analysis based on existing structure-activity relationship data suggests that this compound may exhibit enhanced biological activity, particularly as a tubulin polymerization inhibitor and anticancer agent, compared to 1-(3,4,5-trimethoxybenzoyl)pyrrolidine. The increased lipophilicity conferred by the ethoxy groups is a key factor that may lead to improved target engagement.

To validate these inferences, direct experimental comparisons are essential. Researchers are encouraged to synthesize both compounds and evaluate their activity in parallel using the standardized protocols outlined in this guide. Such studies will provide crucial data to confirm the influence of alkoxy chain length on the pharmacological profile of this class of compounds and will guide the rational design of more potent and effective therapeutic agents. Further investigations could also explore their effects on different cancer cell lines, their mechanism of cell death induction, and their in vivo efficacy and safety profiles.

Confirming Target Engagement of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step. This guide provides a comparative framework for assessing the target engagement of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine, a synthetic organic compound featuring a pyrrolidine scaffold. While specific experimental data for this particular molecule is not publicly available, this document outlines the established methodologies and data presentation formats that researchers can employ to characterize its binding and functional interaction with putative protein targets. The principles and protocols described herein are broadly applicable to other small molecule drug candidates.

The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Derivatives of pyrrolidine have shown a wide range of activities, acting as anticonvulsants, CCR5 receptor antagonists, and more, highlighting the importance of this structural motif in medicinal chemistry.[3][4][5]

Key Experimental Approaches to Determine Target Engagement

Several robust methods can be utilized to confirm and quantify the interaction between a small molecule and its protein target in a cellular environment. These techniques can provide evidence of direct physical binding and assess the functional consequences of this interaction.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to monitor ligand binding in intact cells or cell lysates.[6][7][8] The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding. By heating cells or lysates to various temperatures, researchers can determine the temperature at which the target protein denatures and precipitates. A shift in this denaturation curve in the presence of a compound indicates direct target engagement.[9]

Pull-Down Assays

Pull-down assays are a form of affinity purification used to identify protein-protein or protein-ligand interactions.[10][11][12][13][14] For small molecules, a "bait" can be created by immobilizing the compound of interest (or an analog with a linker) onto beads. These beads are then incubated with cell lysate. Proteins that bind to the compound are "pulled down" and can be identified by techniques such as Western blotting or mass spectrometry.

Enzymatic Assays

If the putative target of this compound is an enzyme, a direct assessment of its enzymatic activity in the presence of the compound is a straightforward method to determine target engagement.[15] A change in the production of a substrate or product that is unique to the target enzyme's activity can provide strong evidence of interaction.[15]

Comparative Data Presentation

To facilitate a clear comparison of experimental outcomes, quantitative data should be summarized in a structured table. Below is a hypothetical comparison of this compound with two alternative compounds targeting the same hypothetical protein, "Target X."

Parameter This compound Alternative Compound A Alternative Compound B
CETSA Thermal Shift (ΔTm in °C) + 4.2+ 2.8+ 1.5
Pull-Down Assay (Binding Affinity, KD in µM) 1.55.210.8
Enzymatic Assay (IC50 in µM) 0.83.17.4
Cellular Potency (EC50 in µM) 2.38.915.2

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified incubation period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler.[16]

  • Cell Lysis: After heating, lyse the cells to release the soluble proteins. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.[8]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[9]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or AlphaScreen.[6]

Pull-Down Assay Protocol
  • Preparation of Affinity Beads: Covalently attach this compound (or a suitable analog) to agarose or magnetic beads.

  • Cell Lysis: Prepare a whole-cell lysate from the cells of interest using a non-denaturing lysis buffer.

  • Incubation: Incubate the affinity beads with the cell lysate to allow the target protein to bind to the immobilized compound.[10]

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.[12]

  • Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer.[12]

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody specific to the putative target protein.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex experimental workflows and signaling pathways.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment heating Heating at Temperature Gradient compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation western_blot Western Blot centrifugation->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Pull_Down_Workflow cluster_bait_prep Bait Preparation cluster_interaction Target Interaction cluster_detection Detection compound This compound beads Immobilized Beads compound->beads Covalent Linkage incubation Incubation beads->incubation cell_lysate Cell Lysate cell_lysate->incubation washing Washing incubation->washing elution Elution washing->elution sds_page SDS-PAGE & Western Blot elution->sds_page Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Ligand This compound TargetX Target X Ligand->TargetX Binds and Inhibits DownstreamEffector1 Downstream Effector 1 TargetX->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetX->DownstreamEffector2 CellularResponse Cellular Response DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

References

Safety Operating Guide

Personal protective equipment for handling 1-(3,4,5-Triethoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. The following guidance is based on the known hazards of the structurally related compound, Pyrrolidine, and established best practices for handling chemicals with unknown toxicological properties. It is imperative to treat this compound with a high degree of caution.

Hazard Analysis of a Related Compound: Pyrrolidine

Pyrrolidine, a core structural component of this compound, is a hazardous substance with the following primary concerns[1][2][3][4]:

  • Flammability: Highly flammable liquid and vapor[1][2][3].

  • Acute Toxicity: Harmful if swallowed or inhaled[1][2].

  • Corrosivity: Causes severe skin burns and serious eye damage[1][2][4].

  • Health Effects: May cause headaches, nausea, and vomiting. High concentrations can affect the nervous system[3].

Given these significant hazards, a conservative approach to personal protective equipment (PPE) is essential when handling this compound.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile, Neoprene)Lab coatNot generally required if container is intact
Weighing & Transferring (Solid) Chemical safety goggles or face shieldDouble-gloving with chemical-resistant glovesChemical-resistant lab coat or apronUse in a certified chemical fume hood is mandatory
Preparing Solutions (Dissolving) Chemical safety goggles and face shieldDouble-gloving with chemical-resistant glovesChemical-resistant lab coat or apronWork exclusively within a certified chemical fume hood
Running Reactions Chemical safety goggles and face shieldDouble-gloving with chemical-resistant glovesChemical-resistant lab coatOperations should be conducted in a closed system or within a fume hood
Work-up & Purification Chemical safety goggles and face shieldDouble-gloving with chemical-resistant glovesChemical-resistant lab coatAll procedures must be performed in a certified chemical fume hood
Waste Disposal Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant lab coat or apronAs required by the specific disposal procedure, likely in a fume hood

Operational and Disposal Plans

A meticulous, step-by-step approach is critical to ensure safety when working with this compound.

Experimental Workflow
  • Preparation and Planning:

    • Before beginning any work, ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have appropriate spill control materials readily accessible.

  • Handling Procedures:

    • Weighing: Conduct all weighing operations within a chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat.

    • Dissolving: Add the solid compound to the solvent slowly in a flask or beaker within the fume hood. Ensure the container is appropriately labeled.

    • Reaction: Perform all reactions in a well-ventilated fume hood. If heating is required, use a controlled heating mantle and monitor the reaction closely.

    • Post-Reaction: Quench and work up all reactions within the fume hood.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Properly decontaminate all glassware before it is removed from the fume hood.

Disposal Plan
  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing boats, and paper towels, in a sealed bag and then into the solid hazardous waste container.

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the logical process for selecting the appropriate level of personal protective equipment based on the experimental procedure.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe_determination PPE Determination cluster_verification Verification & Use start Start: New Procedure with Compound check_sds Specific SDS Available? start->check_sds no_sds No -> Assume High Hazard (Based on Pyrrolidine) check_sds->no_sds No proceed Proceed with Caution check_sds->proceed Yes -> Follow SDS task_assessment Assess Task: - Weighing - Solution Prep - Reaction - Disposal no_sds->task_assessment ppe_selection Select PPE: - Eye/Face Protection - Gloves (Double) - Lab Coat/Apron - Respiratory (Fume Hood) task_assessment->ppe_selection ppe_check Verify PPE Integrity ppe_selection->ppe_check ppe_check->proceed

Caption: PPE selection workflow for handling chemicals with unknown hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.